5-Methoxypyrimidine-4-carbonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
5-methoxypyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-3-8-4-9-5(6)2-7/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFHPHWGAKDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295931 | |
| Record name | 5-Methoxy-4-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-64-1 | |
| Record name | 5-Methoxy-4-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114969-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-4-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxypyrimidine-4-carbonitrile: A Core Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological significance of 5-Methoxypyrimidine-4-carbonitrile. The information is curated to support research and development efforts in medicinal chemistry and drug discovery.
Core Properties
This compound, with the CAS Number 114969-64-1, is a solid organic compound. Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | ChemBlink[1] |
| Molecular Weight | 135.12 g/mol | ChemBlink[1] |
| IUPAC Name | This compound | Sigma-Aldrich[2] |
| CAS Number | 114969-64-1 | ChemBlink[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Calculated Density | 1.247 g/cm³ | ChemBlink[1] |
| Calculated Boiling Point | 301.19 °C at 760 mmHg | ChemBlink[1] |
| Calculated Flash Point | 135.955 °C | ChemBlink[1] |
| Calculated Refractive Index | 1.527 | ChemBlink[1] |
| InChI Key | RWMFHPHWGAKDAO-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Synthesis and Characterization
A common approach involves a three-component reaction of an aldehyde, malononitrile, and a urea or thiourea derivative, often under solvent-free conditions and catalyzed by an acid or base. For the synthesis of this compound, a plausible synthetic route could involve the use of a methoxy-substituted precursor.
General Experimental Protocol for Pyrimidine-5-carbonitrile Synthesis (Illustrative)
A representative procedure for the synthesis of pyrimidine-5-carbonitrile derivatives is a one-pot, three-component reaction.[3]
-
Reactants:
-
Aldehyde derivative (1 mmol)
-
Malononitrile (1.2 mmol)
-
Urea or Thiourea (1.8 mmol)
-
Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[3]
-
-
Procedure:
-
Combine the aldehyde, malononitrile, urea/thiourea, and catalyst in a round-bottom flask.
-
Heat the mixture at 80 °C under solvent-free conditions with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add distilled water.
-
The resulting precipitate is collected by filtration and washed with hot ethanol.
-
Characterization:
The characterization of synthesized pyrimidine-5-carbonitrile derivatives typically involves a suite of spectroscopic techniques to confirm the chemical structure and purity.[4] This includes:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) stretch, C=N, and C-O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of protons and carbon atoms, respectively, confirming the arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activity and Signaling Pathways
Research into pyrimidine-5-carbonitrile derivatives has revealed their significant potential as anticancer agents.[5][6] These compounds have been designed and synthesized as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Targeted Signaling Pathways:
Two of the most prominent signaling pathways targeted by pyrimidine-5-carbonitrile derivatives are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
-
EGFR Signaling Pathway: The EGFR pathway is crucial for regulating cell growth, survival, and differentiation.[2][7][8][9][10] Aberrant activation of this pathway is a hallmark of many cancers. Pyrimidine-5-carbonitrile derivatives have been developed as ATP-mimicking EGFR tyrosine kinase inhibitors, effectively blocking the downstream signaling cascade.[5]
-
VEGFR-2 Signaling Pathway: The VEGFR-2 pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][11][12][13][14] Pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of VEGFR-2, thereby potentially cutting off the blood supply to tumors.[6]
Experimental Workflow for Biological Evaluation:
The evaluation of pyrimidine-5-carbonitrile derivatives for their potential anticancer activity typically follows a structured experimental workflow.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its basic properties and the established biological activities of related compounds suggest a promising area for further research, particularly in the field of oncology. The provided information serves as a foundational resource to guide future experimental work and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
5-Methoxypyrimidine-4-carbonitrile chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of 5-Methoxypyrimidine-4-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in public domains, this document presents a combination of established chemical identifiers, predicted analytical data, and generalized experimental protocols based on closely related pyrimidine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and evaluation of novel pyrimidine-based compounds.
Chemical Structure and Identifiers
This compound is a substituted pyrimidine ring featuring a methoxy group at the 5-position and a nitrile group at the 4-position.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 114969-64-1[1] |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol [2] |
| Canonical SMILES | COC1=CN=CN=C1C#N[2] |
| InChI | InChI=1S/C6H5N3O/c1-10-6-4-7-5(2-9)8-3-6/h3-4H,1H3 |
| InChIKey | N/A |
Physicochemical Properties (Predicted)
Due to the absence of experimentally determined physicochemical data, the following properties have been predicted using computational models.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| logP | 0.4 |
| Topological Polar Surface Area (TPSA) | 66.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Analytical Characterization (Predicted and General)
Specific experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted spectral data and typical ranges observed for similar pyrimidine-carbonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | H2 |
| ~8.5 | s | 1H | H6 |
| ~4.0 | s | 3H | -OCH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 |
| ~158 | C2 |
| ~155 | C6 |
| ~115 | C≡N |
| ~110 | C5 |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~2230-2210 | Strong | C≡N stretch |
| ~1600-1450 | Strong | C=C and C=N stretching |
| ~1250-1000 | Strong | C-O stretch |
Mass Spectrometry (MS) (Predicted)
Table 6: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 135 | 100 | [M]⁺ |
| 104 | Variable | [M - OCH₃]⁺ |
| 77 | Variable | [C₅H₃N₂]⁺ |
Experimental Protocols
While a specific, validated synthesis protocol for this compound is not available in the searched literature, a general synthetic approach for related pyrimidine-5-carbonitriles can be adapted.
General Synthesis of Pyrimidine-5-carbonitriles
A common method for the synthesis of the pyrimidine-5-carbonitrile scaffold involves a three-component reaction.[3]
Reaction Scheme:
General Procedure:
-
An appropriate aldehyde, malononitrile, and an amidine hydrochloride are dissolved in a suitable solvent (e.g., ethanol, water).[3]
-
A base, such as sodium acetate, is added to the mixture.[3]
-
The reaction mixture is heated to reflux or subjected to microwave irradiation for a specified period.[3]
-
Upon completion, the reaction is cooled, and the product is typically isolated by filtration.
-
Purification is achieved through recrystallization from an appropriate solvent system.[3]
For the synthesis of this compound, a plausible precursor could be 5-methoxy-4,6-dichloropyrimidine, which can be synthesized from 5-methoxyl-4,6-dihydroxy pyrimidine disodium and phosphorus oxychloride.[4]
Analytical Workflow
The characterization and purity assessment of this compound would follow a standard analytical workflow.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the pyrimidine-5-carbonitrile scaffold is a known pharmacophore present in molecules with a wide range of biological activities, including:
-
Anticancer Agents: Many derivatives have been investigated for their potential as anticancer drugs, targeting various kinases and cellular pathways.[5][6][7]
-
Kinase Inhibitors: The pyrimidine core is a common feature in inhibitors of kinases such as PI3K, mTOR, and EGFR.[5][8]
-
COX-2 Inhibitors: Certain pyrimidine-5-carbonitrile derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2).[7]
Given the prevalence of this scaffold in bioactive molecules, this compound may serve as a valuable building block or lead compound for the development of novel therapeutics. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
This compound represents a chemical entity with potential for further exploration in drug discovery and materials science. This guide has consolidated the available identifying information and provided predicted analytical data to aid researchers in their initial assessments. The lack of specific experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The general methodologies presented for synthesis and analysis provide a starting point for such investigations.
References
- 1. WO2015036560A1 - Heterocyclic substituted trifluoromethyl pyrimidinones and use thereof - Google Patents [patents.google.com]
- 2. cenmed.com [cenmed.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring has given rise to a class of compounds known as pyrimidine-5-carbonitriles. This functional group significantly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, making it a valuable pharmacophore in drug design. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of pyrimidine-5-carbonitriles, alongside a curated collection of quantitative data and experimental protocols to support researchers in this dynamic field.
Discovery and History: From Classic Reactions to Modern Drug Discovery
The journey to the synthesis of pyrimidine-5-carbonitriles is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with notable contributions from Pinner (1884) and the first synthesis of the parent pyrimidine ring by Gabriel and Colman in 1900.
A pivotal moment in the synthesis of pyrimidine derivatives was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli. This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions provided a straightforward route to dihydropyrimidinones. While the original Biginelli reaction did not directly yield 5-cyanopyrimidines, it laid the foundational principles for multicomponent reactions that would later be adapted for their synthesis.
The specific introduction of the 5-carbonitrile group into the pyrimidine ring is a more recent development, largely driven by the search for novel therapeutic agents in the latter half of the 20th century and accelerating significantly in the 21st century. The key innovation was the substitution of the β-ketoester component in the Biginelli-type reaction with an active methylene compound bearing a nitrile group, most commonly malononitrile .
This modification of the classical Biginelli reaction allows for the direct incorporation of the cyano group at the 5-position of the resulting dihydropyrimidine scaffold. These dihydropyrimidine-5-carbonitriles can then serve as versatile intermediates for the synthesis of a wide array of functionalized pyrimidine-5-carbonitriles through subsequent reactions such as oxidation, substitution, and cyclization.
The increasing interest in pyrimidine-5-carbonitriles stems from their diverse pharmacological activities. Researchers have successfully developed potent and selective inhibitors of various enzymes and receptors by incorporating this scaffold. Notably, pyrimidine-5-carbonitrile derivatives have emerged as promising candidates in oncology, with demonstrated activity against targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclo-oxygenase-2 (COX-2). Their utility also extends to other therapeutic areas, including inflammation and neurodegenerative diseases.
Quantitative Data: A Comparative Overview of Biological Activity
The following tables summarize the in vitro biological activities of selected pyrimidine-5-carbonitrile derivatives from the literature, providing a comparative view of their potency against various biological targets.
Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives (IC50 values in µM)
| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| 11b | 3.37 | 3.04 | 4.14 | 2.4 | |
| 9d | >50 | >50 | >50 | - | |
| 11e | 1.14 | - | 1.54 | - | |
| 12b | >50 | >50 | >50 | - | |
| 12d | >50 | >50 | >50 | - | |
| 10b | - | 3.56 | 7.68 | 5.85 | |
| Erlotinib | - | 0.87 | 5.27 | 1.12 | |
| Sorafenib | 8.96 | - | 11.83 | - |
Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives (IC50 values in µM)
| Compound ID | EGFRWT | EGFRT790M | VEGFR-2 | Reference |
| 11b | 0.09 | 4.03 | - | |
| 11c | - | - | 1.38 | |
| 11e | - | - | 0.61 | |
| 12b | - | - | 0.53 | |
| 12c | - | - | 0.74 | |
| 10b | 0.00829 | - | - | |
| Erlotinib | 0.00283 | - | - | |
| Sorafenib | - | - | 0.19 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrimidine-5-carbonitrile intermediates and their subsequent evaluation, based on published literature.
Protocol 1: General Synthesis of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles[6]
This protocol describes a solvent-free Biginelli-type multicomponent reaction.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 2 mmol)
-
Malononitrile (2 mmol)
-
Thiourea (2 mmol)
-
Choline chloride/2ZnCl2 (DES catalyst, 0.3 mmol)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, thiourea, and the deep eutectic solvent (DES) catalyst.
-
Heat the reaction mixture at 80°C for 2 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile[4]
This protocol follows a classical cyclocondensation reaction in an alkaline medium.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve potassium hydroxide in ethanol to prepare a 10% alcoholic KOH solution.
-
To the alkaline solution, add benzaldehyde, ethyl cyanoacetate, and thiourea.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the desired product.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrimidine-5-carbonitrile compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-5-carbonitriles and a general experimental workflow for their synthesis and evaluation.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-5-carbonitriles.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine-5-carbonitriles.
Caption: General experimental workflow for the synthesis and evaluation of pyrimidine-5-carbonitriles.
Spectroscopic Profile of 5-Methoxypyrimidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents data for a closely related analogue, 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile , to provide valuable comparative insights. Predicted data for the target compound is also included based on established spectroscopic principles.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the analogue compound and the predicted data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile
| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 3.85 (s, 3H, OCH₃) | 55.90 (OCH₃) |
| 7.11-8.39 (m, 11H, Ar-H and NH₂) | 83.82 (C5) |
| 114.37 | |
| 117.27 (CN) | |
| 128.84 | |
| 128.96 | |
| 129.16 | |
| 130.88 | |
| 131.95 | |
| 137.12 | |
| 162.03 | |
| 164.26 | |
| 165.24 | |
| 167.67 |
Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]
Table 2: Predicted NMR Data for this compound
| Predicted ¹H NMR | Predicted ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~4.0 (s, 3H, OCH₃) | ~56.0 (OCH₃) |
| ~8.8 (s, 1H, Pyrimidine H2) | ~95.0 (C4) |
| ~9.0 (s, 1H, Pyrimidine H6) | ~115.0 (CN) |
| ~160.0 (C5) | |
| ~162.0 (C2) | |
| ~165.0 (C6) |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile
| Spectroscopy Type | Key Absorptions / Fragments |
| IR (KBr, cm⁻¹) | 3479, 3354 (NH₂), 2212 (CN), 1641, 1617 (C=N), 1542 (Ar) |
| Mass Spec (m/z) | 302 (M⁺, 100%), 258 (32%), 199 (75%), 169 (15%), 129 (18%), 104 (35%), 77 (25%), 45 (22%) |
Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]
Table 4: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopy Type | Predicted Key Absorptions / Fragments |
| IR (cm⁻¹) | ~2220-2240 (CN), ~1550-1650 (C=N, C=C), ~1000-1300 (C-O) |
| Mass Spec (m/z) | ~135 (M⁺), fragments corresponding to loss of CH₃, OCH₃, CN |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on common practices reported in the synthesis of pyrimidine derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often with an ionization potential of 70 eV. The data is reported as the mass-to-charge ratio (m/z) of the molecular ion and major fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Physical and chemical properties of 5-Methoxypyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypyrimidine-4-carbonitrile, with the CAS Number 114969-64-1, is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of a methoxy and a carbonitrile group to the pyrimidine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of the available technical information regarding its physical, chemical, and biological properties, although specific experimental data remains limited in publicly accessible literature.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not widely reported. However, based on the analysis of related pyrimidine derivatives, the following properties can be anticipated.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methoxypyrimidine-5-carboxylic Acid (Related Compound) | 4-Pyridinecarbonitrile (Related Compound) |
| Molecular Formula | C₆H₅N₃O | C₆H₆N₂O₃ | C₆H₄N₂ |
| Molecular Weight | 135.12 g/mol | 154.12 g/mol | 104.11 g/mol |
| CAS Number | 114969-64-1[1] | 72411-89-3 | 100-48-1 |
| Melting Point | Data not available | 200 °C | 76-79 °C |
| Boiling Point | Data not available | 334.7 ± 22.0 °C (Predicted) | Not available |
| Solubility | Data not available | Data not available | Data not available |
| Appearance | Data not available | Data not available | Crystals |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the pyrimidine ring and its substituents. The electron-withdrawing nature of the nitrile group and the pyrimidine ring itself can influence its reactivity in nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can affect the electron density of the ring.
Safety and Handling
According to available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also noted to cause serious eye damage and is harmful to aquatic life. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.
Experimental Protocols
General Synthesis Approach for Pyrimidine-5-carbonitriles
A common method for the synthesis of the pyrimidine-5-carbonitrile core involves a three-component reaction. This typically includes an aldehyde, malononitrile, and an amidine or urea/thiourea derivative. The reaction is often catalyzed by a base or, in some cases, an acid, and can be performed under conventional heating or microwave irradiation.
General Reaction Scheme:
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
For the specific synthesis of this compound, a plausible precursor could be 5-methoxy-4,6-dichloropyrimidine, for which a preparation method from 5-methoxy-4,6-dihydroxypyrimidine disodium and phosphorus oxychloride has been patented. Subsequent nucleophilic substitution of one of the chloro groups with a cyanide source could potentially yield the target molecule.
Purification and Analysis
Purification of pyrimidine derivatives is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. Characterization would involve a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the positions of the methoxy and nitrile groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the C≡N stretch of the nitrile group and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
Biological Activity and Signaling Pathways
While there is no specific information on the biological activity of this compound, the broader class of pyrimidine-5-carbonitrile derivatives has been investigated for various therapeutic applications, particularly in oncology.
Several studies have reported that derivatives of pyrimidine-5-carbonitrile can act as inhibitors of key signaling proteins involved in cancer progression, such as:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.
-
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy.
The general mechanism of action for such inhibitors often involves binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates and interrupting the signaling cascade.
References
5-Methoxypyrimidine-4-carbonitrile: A Scaffolding for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypyrimidine-4-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methoxy and a carbonitrile group. While specific research on this exact molecule is limited, its structural motif is a cornerstone in the development of a diverse range of biologically active compounds. The pyrimidine-5-carbonitrile core is a well-established pharmacophore, particularly in the realm of kinase inhibitors for oncology. This technical guide aims to consolidate the potential research applications of this compound by examining the synthesis, biological activities, and mechanisms of action of its close structural analogs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 114969-64-1 | [1] |
| Molecular Formula | C₆H₅N₃O | |
| Molecular Weight | 135.12 g/mol | |
| Appearance | Predicted to be a solid at room temperature. |
Synthetic Pathways: A Hypothetical Approach
A definitive, published synthetic protocol for this compound is not currently available. However, based on established pyrimidine chemistry and a patent for a related precursor, a plausible synthetic route can be proposed. This hypothetical pathway would likely involve the synthesis of a di-chlorinated pyrimidine intermediate followed by selective displacement of the chlorine atoms and subsequent cyanation.
A key precursor, 5-methoxy-4,6-dichloropyrimidine, can be synthesized from 5-methoxy-4,6-dihydroxypyrimidine disodium salt and phosphorus oxychloride.[2] From this intermediate, a hypothetical pathway to this compound can be envisioned.
References
Biological significance of the methoxypyrimidine scaffold
An In-depth Technical Guide to the Biological Significance of the Methoxypyrimidine Scaffold
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a fundamental heterocyclic motif that constitutes a cornerstone of medicinal chemistry and drug discovery.[1][2] As an integral component of nucleic acids, its derivatives are well-positioned to interact with various biological macromolecules.[1][3] The introduction of a methoxy substituent onto this scaffold gives rise to the methoxypyrimidine core, a "privileged scaffold" capable of binding to multiple biological targets with high affinity.[1][4] This guide provides a comprehensive technical overview of the biological significance of the methoxypyrimidine scaffold, detailing its role in modulating key signaling pathways, its application in diverse therapeutic areas, and the experimental methodologies used for its evaluation. Quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
Heterocyclic compounds are central to the development of new therapeutic agents, with pyrimidine and its derivatives being among the most prolific scaffolds.[1][3] The pyrimidine nucleus is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The methoxy group, while small, significantly influences the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, often enhancing ligand-target binding and pharmacokinetic profiles.[5] Consequently, methoxypyrimidine derivatives have been successfully developed as potent and selective modulators of various biological targets.
Key Biological Activities and Mechanisms of Action
The versatility of the methoxypyrimidine scaffold allows it to target a wide range of biological processes. Its primary roles are observed in kinase inhibition, antiviral activity, and anticancer therapy.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6] The pyrimidine scaffold is a well-established "privileged scaffold" in kinase inhibitor design, primarily due to its ability to function as a hinge-binding motif, forming key hydrogen bond interactions within the ATP-binding site of kinases.[4][6]
Mechanism of Action: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase's hinge region. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction.[6] Methoxypyrimidine derivatives have been developed to target several important kinase families:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[7] Several methoxypyridine and related pyrimidine derivatives have been designed as potent PI3K/mTOR dual inhibitors.[8] For instance, Capivasertib, a pan-AKT inhibitor built around a pyrrolopyrimidine core, effectively targets this pathway.[7]
-
Receptor Tyrosine Kinases (RTKs): This class includes EGFR and VEGFR-2, which are crucial for cell proliferation and angiogenesis. Blockade of these kinases interferes with major signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6]
-
Aurora Kinases: Inhibition of these kinases disrupts chromosome segregation during mitosis, leading to mitotic arrest and apoptosis in cancer cells.[6]
-
Plasmodium falciparum Kinases: 2,4,5-trisubstituted pyrimidines derived from a dichloromethoxypyrimidine scaffold have been developed as dual inhibitors of PfGSK3 and PfPK6, showing potential as antimalarial agents.[4]
Antiviral Activity
The methoxypyrimidine scaffold is a valuable building block for the synthesis of novel antiviral agents.[9] Its utility stems from its role as a precursor for nucleoside analogs and more complex heterocyclic systems that interfere with viral replication.[9]
Mechanism of Action: Many antiviral drugs derived from this scaffold function as nucleoside analogs. The general mechanism involves:
-
Phosphorylation: The compound is phosphorylated by cellular and/or viral kinases to its active triphosphate form.
-
Inhibition of Viral Polymerase: The triphosphate analog competes with natural nucleoside triphosphates.
-
Chain Termination: Its incorporation into the growing viral DNA or RNA chain halts further elongation, thus stopping viral replication.[9]
Methoxypyrimidine derivatives have shown promise against a range of viruses, including human coronaviruses (HCoV-229E) and as potential reversible inhibitors of the SARS-CoV-2 main protease (Mpro).[10][11] Furthermore, some broad-spectrum antivirals act by inhibiting the host's de novo pyrimidine biosynthesis pathway, depleting the pyrimidine pools necessary for efficient viral replication.[12][13]
Anticancer Activity
The anticancer properties of methoxypyrimidine derivatives are closely linked to their kinase inhibition activity, as uncontrolled cell proliferation in cancer is often driven by dysregulated kinase signaling.[6][14] In addition to targeting specific kinases, another effective anticancer strategy involves disrupting the fundamental metabolic pathways required for rapid cell division.
Mechanism of Action: Cancer cells have a high demand for nucleotides to sustain rapid DNA and RNA synthesis.[15][16] Methoxypyrimidine-based antimetabolites can interfere with this process. For example, 5-Fluorouracil (5-FU), a pyrimidine analog, inhibits thymidylate synthase, an enzyme critical for the de novo synthesis of pyrimidines, thereby depriving cancer cells of the building blocks needed for proliferation.[15] Derivatives of the 3,4,5-trimethoxyphenyl thiazole pyrimidine scaffold have also demonstrated promising antiproliferative activity against various cancer cell lines.[17]
Neurodegenerative Diseases
The methoxypyrimidine scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[18] The multifactorial nature of these diseases necessitates a multi-target approach.[18]
Potential Mechanisms:
-
γ-Secretase Modulation: Pyrimidine derivatives have been investigated as γ-secretase modulators, which could influence the production of amyloid-beta peptides implicated in AD.[18][19]
-
Anti-inflammatory Action: Neuroinflammation is a key component of neurodegeneration. Cyclooxygenase-2 (COX-2) plays a role in this process, and targeting it has become a therapeutic strategy.[18]
-
Multi-Target Inhibition: Substituted pyrimidines are being designed to simultaneously inhibit cholinesterases (AChE and BuChE), beta-secretase (BACE-1), and amyloid-beta aggregation.[18]
Quantitative Data Summary
The following tables summarize the biological activity of various methoxypyrimidine and related pyrimidine derivatives from the literature.
Table 1: Methoxypyrimidine-Containing Kinase Inhibitors and their Biological Activity
| Compound ID/Series | Target Kinase(s) | IC₅₀ Value | Therapeutic Area |
| CDD-1431 | BMPR2 | 20.6 ± 3.8 nM | Cancer, Skeletal Defects |
| 2,4,5-Trisubstituted Pyrimidine (23e) | PfGSK3 / PfPK6 | 97 nM / 8 nM | Malaria |
| Sulfonamide methoxypyridine (22c) | PI3Kα / mTOR | 0.22 nM / 23 nM | Cancer |
| Thienopyrimidine (9a) | PI3Kα | 9.47 ± 0.63 µM | Cancer |
Data sourced from multiple studies.[4][8][20]
Table 2: Anticancer Activity of Methoxypyrimidine Derivatives
| Compound ID/Series | Cancer Cell Line | IC₅₀ / GI Value |
| Thienopyrimidine (9a) | MCF-7 (Breast) | 9.80 ± 0.93 µM |
| Thienopyrimidine (9a) | A549 (Lung) | 11.30 ± 1.19 µM |
| Thienopyrimidine (9a) | HepG-2 (Liver) | 12.32 ± 0.96 µM |
| Thienopyrimidine (9a) | PC-3 (Prostate) | 14.69 ± 1.32 µM |
| TMP Thiazole Pyrimidine (4b) | HOP-92 (NSCL) | 86.28% GI at 10 µM |
| TMP Thiazole Pyrimidine (4a) | HCT-116 (Colorectal) | 40.87% GI at 10 µM |
| Pyrazolo[3,4-d]pyrimidine (4) | HT-29 (Colorectal) | 5.36-9.09 µM |
Data sourced from multiple studies.[14][17][20]
Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of methoxypyrimidine derivatives.
Synthesis Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine from 5-Methoxyuracil [4][21]
This method involves the conversion of hydroxyl groups to more reactive chloro groups.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, suspend 5-methoxyuracil (1 equivalent) in phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.
-
Catalyst Addition: Add a tertiary amine, such as N,N-dimethylaniline (catalytic amount), to the suspension.
-
Chlorination: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and carefully quench by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.
Biological Assay Protocols
Protocol 2: In Vitro Anticancer Activity (MTT Assay) [9][22]
This assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized methoxypyrimidine derivatives (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antiviral Activity Evaluation [9]
This protocol outlines a general workflow for assessing the antiviral efficacy of new compounds.
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of the compound on the host cell line (e.g., Vero, MDCK) using an MTT or similar cell viability assay. This determines the maximum concentration to be used in antiviral assays.
-
Antiviral Assay (e.g., CPE Reduction):
-
Seed host cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Incubate for 2-5 days until the virus-only control wells show significant cytopathic effect (CPE).
-
Stain the cells with a viability dye (e.g., crystal violet) and measure the absorbance.
-
-
Data Analysis: Calculate the EC₅₀ (the concentration of the compound that protects 50% of cells from virus-induced death). The selectivity index (SI) is calculated as CC₅₀ (cytotoxicity) / EC₅₀ (antiviral activity). A higher SI value indicates a more promising antiviral candidate.
Conclusion and Future Directions
The methoxypyrimidine scaffold is a highly versatile and privileged structure in modern drug discovery. Its inherent ability to mimic endogenous molecules allows it to effectively interact with a wide array of biological targets, most notably protein kinases and viral enzymes. The extensive research into its derivatives has led to the development of potent inhibitors for cancer, viral infections, and other diseases.
Future research will likely focus on the design of next-generation methoxypyrimidine derivatives with improved selectivity and pharmacokinetic profiles to overcome challenges such as drug resistance. The exploration of this scaffold in novel therapeutic areas, including neurodegenerative and inflammatory diseases, will continue to expand its chemical and biological space. The combination of rational drug design, high-throughput screening, and advanced synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable chemical core.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jrasb.com [jrasb.com]
- 15. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 16. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrimidine-5-carbonitriles: A Technical Guide to a Versatile Scaffold in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the pyrimidine-5-carbonitrile core has emerged as a privileged scaffold, demonstrating remarkable versatility and potent activity across a range of therapeutic targets. This technical guide offers an in-depth exploration of this compound class, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, biological activities, and the experimental methodologies used for its evaluation. The focus of this guide is to present a consolidated view of the current state of research, with a particular emphasis on the role of pyrimidine-5-carbonitrile derivatives as kinase inhibitors in oncology.
Core Synthesis and Chemical Properties
The synthesis of the pyrimidine-5-carbonitrile scaffold is adaptable, allowing for the introduction of diverse substituents at various positions, which in turn modulates the biological activity. A common and efficient method for the synthesis of the core structure, such as 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, involves a one-pot cyclocondensation reaction. This reaction typically utilizes an aromatic aldehyde, a compound with an active methylene group like ethyl cyanoacetate, and a urea or thiourea derivative, often under alkaline conditions. The versatility of this synthesis allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
A Hub for Kinase Inhibition: Targeting Cancer's Master Switches
Pyrimidine-5-carbonitrile derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Their mechanism of action frequently involves competitive binding at the ATP-binding site of the kinase domain, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is another prominent target for this class of compounds. Mutations in EGFR can lead to its constitutive activation and are a hallmark of several cancers, including non-small cell lung cancer. Pyrimidine-5-carbonitrile derivatives have been developed that show potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as the T790M "gatekeeper" mutation which confers resistance to first and second-generation EGFR inhibitors.[1][2][3]
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is a central node in cell survival and proliferation, and its aberrant activation is common in many cancers. Pyrimidine-5-carbonitrile compounds have been designed to target key kinases within this pathway, such as PI3K and AKT, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative pyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinases. This data highlights the potency and, in some cases, the selectivity of these compounds.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line(s) | Reference |
| 11e | VEGFR-2 | Kinase Assay | 0.61 | - | [6] |
| HCT-116 | Cytotoxicity | 1.14 | Colon Cancer | [6] | |
| MCF-7 | Cytotoxicity | 1.54 | Breast Cancer | [6] | |
| 12b | VEGFR-2 | Kinase Assay | 0.53 | - | [6] |
| 11b | EGFRWT | Kinase Assay | 0.09 | - | [1][2] |
| EGFRT790M | Kinase Assay | 4.03 | - | [1][2] | |
| HCT-116 | Cytotoxicity | 3.37 | Colorectal Carcinoma | [1][2] | |
| HepG-2 | Cytotoxicity | 3.04 | Hepatocellular Carcinoma | [1][2] | |
| MCF-7 | Cytotoxicity | 4.14 | Breast Cancer | [1][2] | |
| A549 | Cytotoxicity | 2.4 | Non-small cell lung cancer | [1][2] | |
| 10b | EGFR | Kinase Assay | 0.00829 | - | [7] |
| HepG2 | Cytotoxicity | 3.56 | Hepatocellular Carcinoma | [7] | |
| A549 | Cytotoxicity | 5.85 | Non-small cell lung cancer | [7] | |
| MCF-7 | Cytotoxicity | 7.68 | Breast Cancer | [7] | |
| 7f | PI3Kδ | Kinase Assay | 6.99 | - | [5] |
| PI3Kγ | Kinase Assay | 4.01 | - | [5] | |
| AKT-1 | Kinase Assay | 3.36 | - | [5] | |
| K562 | Cytotoxicity | - | Leukaemia | [5][8] | |
| 13e | PI3Kα | Kinase Assay | - | Leukemia SR | [9] |
| PI3Kβ | Kinase Assay | - | Leukemia SR | [9] | |
| PI3Kδ | Kinase Assay | - | Leukemia SR | [9] | |
| Leukemia SR | Cytotoxicity | GI50 = 6.15 | Leukemia | [9] | |
| 7c | EGFRT790M | Kinase Assay | 0.08 | - | [10] |
| EGFRWT | Kinase Assay | 0.13 | - | [10] | |
| PI3Kδ | Kinase Assay | 0.64 | - | [10] | |
| SNB-75 | Cytotoxicity | < 0.01 | CNS Cancer | [10] | |
| OVCAR-4 | Cytotoxicity | 0.64 | Ovarian Cancer | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the evaluation of pyrimidine-5-carbonitrile compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer from a 5x stock solution. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant kinase and the appropriate substrate to their working concentrations in 1x Kinase Buffer.
-
-
Assay Procedure :
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
To a 96-well white plate, add the master mixture to each well.
-
Add the diluted test compound to the test wells.
-
Add a vehicle control (e.g., 1x Kinase Buffer with the same DMSO concentration as the test wells) to the positive control wells.
-
Add 1x Kinase Buffer to the blank wells (no enzyme).
-
Initiate the reaction by adding the diluted kinase to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection :
-
After incubation, add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis :
-
The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding :
-
Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement :
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting :
-
Seed cells in 6-well plates and treat with the test compound for a specified time.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Fixation :
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining :
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.
-
The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.
-
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment and Harvesting :
-
Treat cells with the test compound as for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining :
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells by flow cytometry.
-
The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrimidine-5-carbonitrile derivatives and the logical workflow of their in vitro evaluation.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
5-Methoxypyrimidine-4-carbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-Methoxypyrimidine-4-carbonitrile, including its chemical identifiers, and explores the synthesis, biological activities, and relevant signaling pathways of structurally related pyrimidine-5-carbonitrile derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Compound Identification
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 114969-64-1 |
| PubChem CID | 13860985 |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
| Isomeric SMILES | COC1=CN=CN=C1C#N[1] |
| InChI | InChI=1S/C6H5N3O/c1-10-6-4-7-2-8-5(6)3-9/h2,4H,1H3 |
| InChIKey | Not available in search results |
Synthesis of Pyrimidine-5-carbonitrile Derivatives
General Experimental Protocol: Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles
This method involves the condensation of an aldehyde, malononitrile, and an amidine hydrochloride in the presence of a base.[2]
Materials:
-
Substituted aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) is prepared in a suitable reaction vessel.[3]
-
A solvent system, typically a mixture of ethanol and water, is added to the reactants.[3]
-
The reaction mixture is heated to reflux and stirred for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent to yield the desired 4-amino-5-pyrimidinecarbonitrile derivative.[2]
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of 4-amino-5-pyrimidinecarbonitriles.
Biological Activity of Pyrimidine-5-carbonitrile Derivatives
Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. The primary areas of investigation include their potential as anticancer and anti-inflammatory agents, often through the inhibition of key cellular signaling pathways.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of pyrimidine-5-carbonitrile derivatives against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/AKT/mTOR pathway.[4][5]
Table 2: Cytotoxic Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| Morpholinopyrimidine-5-carbonitriles | Leukemia (SR) | 0.09 - 0.10 | PI3K/mTOR | [4][5] |
| Pyrimidine-5-carbonitriles | Breast Cancer (MCF-7) | Varies | VEGFR-2 | |
| Pyrimidine-5-carbonitriles | Colon Cancer (HCT-116) | Varies | VEGFR-2 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway Modulation
The anticancer effects of many pyrimidine-5-carbonitrile derivatives are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer.
Diagram 3: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine derivatives.
Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Activation
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, which is indicative of their activation state.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells to extract total protein and determine protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total AKT and PI3K) overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
This technical guide provides a foundational understanding of this compound and the broader class of pyrimidine-5-carbonitrile derivatives. The provided protocols and pathway diagrams offer practical tools for researchers to design and conduct further investigations into the therapeutic potential of these compounds.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Methoxypyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and potential biological significance of 5-Methoxypyrimidine-4-carbonitrile (CAS No. 114969-64-1), a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented is intended to support safe laboratory practices and inform future research directions.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] While comprehensive, experimentally verified data is limited, the following table summarizes key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 114969-64-1 | [2] |
| Molecular Formula | C₆H₅N₃O | [3] |
| Molecular Weight | 135.12 g/mol | [3] |
| Appearance | Solid | [1] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1][3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize the GHS hazard statements and precautionary measures as compiled from various supplier safety data sheets. It is imperative to consult the most recent and specific safety data sheet from your supplier before handling this compound.
GHS Hazard Classification:
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling Precautions:
| Precautionary Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Representative Synthesis of a Pyrimidine-5-carbonitrile Derivative:
Materials:
-
Aryl aldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Amidine hydrochloride (1 equivalent)
-
Sodium acetate (1 equivalent)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl aldehyde, malononitrile, amidine hydrochloride, and sodium acetate.
-
Add a mixture of water and ethanol as the solvent.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, the product can be extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization from an appropriate solvent, such as ethanol.
Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
Potential Biological Activity and Signaling Pathways (Based on Structurally Related Compounds)
Direct biological studies on this compound are not available in the reviewed literature. However, the pyrimidine-5-carbonitrile scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, particularly as anticancer agents.[1][5][6][7]
Research on related compounds suggests that the pyrimidine-5-carbonitrile core can serve as a template for the design of inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9] Two prominent pathways that are often targeted by compounds containing this scaffold are the VEGFR-2 and PI3K/AKT signaling pathways.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Several pyrimidine-5-carbonitrile derivatives have been investigated as VEGFR-2 inhibitors.[2][5]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.
PI3K/AKT Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.[1] Consequently, inhibitors of this pathway are actively being pursued as cancer therapeutics. The pyrimidine-5-carbonitrile scaffold has been utilized in the design of PI3K inhibitors.[9]
Caption: Potential inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.
Experimental Workflow for Handling and Use
A standardized workflow is crucial for the safe handling and use of this compound in a research setting.
Caption: Standard workflow for the safe handling of this compound.
Conclusion
This compound is a valuable research chemical with potential for further exploration in drug discovery, particularly in the development of kinase inhibitors. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in designated ventilated areas, is essential to mitigate the health risks associated with this compound. While direct biological data is currently lacking, the known activities of the broader pyrimidine-5-carbonitrile class of molecules provide a strong rationale for investigating the therapeutic potential of this specific derivative. Future research should focus on developing and validating a specific synthesis protocol and conducting comprehensive biological and toxicological studies to fully characterize its profile.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 114969-64-1|this compound|BLD Pharm [bldpharm.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxypyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-methoxypyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from commercially available materials.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence starting from 2,4-dihydroxy-5-methoxypyrimidine. The overall workflow involves the chlorination of the dihydroxy pyrimidine to yield a dichloro intermediate, followed by a selective cyanation at the 4-position and subsequent dechlorination at the 2-position.
Caption: Overall synthetic workflow for this compound.
II. Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis based on literature precedents.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Chlorination | 2,4-Dihydroxy-5-methoxypyrimidine | 2,4-Dichloro-5-methoxypyrimidine | POCl₃, Triethylamine | Toluene | 100-110 | 2-6 | ~90 | >98 |
| 2a | Selective Cyanation | 2,4-Dichloro-5-methoxypyrimidine | 2-Chloro-5-methoxypyrimidine-4-carbonitrile | NaCN or KCN | DMSO | 80-100 | 4-8 | 70-80 | >95 |
| 2b | Dechlorination | 2-Chloro-5-methoxypyrimidine-4-carbonitrile | This compound | H₂, Pd/C, Base | Methanol | 25 | 2-4 | >90 | >99 |
III. Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.[1]
Materials:
-
2,4-Dihydroxy-5-methoxypyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)
-
Triethylamine (1.1 - 1.5 eq) or N,N-dimethylaniline
-
Toluene
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and stirring bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,4-dihydroxy-5-methoxypyrimidine in toluene, add phosphorus oxychloride and triethylamine.
-
Heat the reaction mixture to reflux (100-110 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,4-dichloro-5-methoxypyrimidine as a solid.
Caption: Reaction scheme for the synthesis of the dichloro intermediate.
Step 2: Synthesis of this compound
This two-part step involves the selective nucleophilic aromatic substitution of the 4-chloro group with a cyanide ion, followed by the reductive dechlorination of the 2-chloro group.
The greater reactivity of the 4-chloro substituent on the pyrimidine ring allows for its selective replacement.
Materials:
-
2,4-Dichloro-5-methoxypyrimidine (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.0 - 1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,4-dichloro-5-methoxypyrimidine in DMSO in a round-bottom flask.
-
Add sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture to 80-100 °C for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-5-methoxypyrimidine-4-carbonitrile.
The final step involves the removal of the remaining chlorine atom via catalytic hydrogenation.
Materials:
-
2-Chloro-5-methoxypyrimidine-4-carbonitrile (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
A base such as sodium acetate or triethylamine (1.1 eq)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filter paper (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Dissolve 2-chloro-5-methoxypyrimidine-4-carbonitrile in methanol or ethanol in a suitable hydrogenation flask.
-
Add the base and the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or as per apparatus instructions).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
Caption: Reaction scheme for the conversion of the dichloro intermediate to the final product.
IV. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Cyanide salts (NaCN, KCN) are highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.
-
Hydrogen gas (H₂) is flammable. Ensure the hydrogenation setup is properly assembled and free of leaks. Use in a well-ventilated area away from ignition sources.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.
References
Application Notes and Protocols for the Synthesis of 5-Methoxypyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 5-Methoxypyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a four-stage process, commencing from the readily available 2,4-dihydroxy-5-methoxypyrimidine. Each stage is detailed with specific reaction conditions and procedures.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a four-step sequence: chlorination of the starting material, regioselective dechlorination, and subsequent cyanation.
Caption: A four-step synthetic route to this compound.
Experimental Protocols
Stage 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This stage involves the conversion of the hydroxyl groups of 2,4-dihydroxy-5-methoxypyrimidine to chloro groups using phosphorus oxychloride.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dihydroxy-5-methoxypyrimidine | C₅H₆N₂O₃ | 142.11 | 10.0 g | 0.070 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 50 mL | 0.54 |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 5 mL | 0.041 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Ice | H₂O | 18.02 | 500 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (10.0 g, 0.070 mol) and toluene (100 mL).
-
To this suspension, add phosphorus oxychloride (50 mL, 0.54 mol) and N,N-dimethylaniline (5 mL, 0.041 mol).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly pour it onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,4-dichloro-5-methoxypyrimidine as a solid.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by HPLC) (%) |
| 2,4-Dichloro-5-methoxypyrimidine | Off-white solid | 85-95 | >98 |
Stage 2: Synthesis of 4-Chloro-5-methoxypyrimidine
This step involves the regioselective dechlorination of 2,4-dichloro-5-methoxypyrimidine at the 2-position via catalytic hydrogenation. The C-4 chloro group is generally more reactive towards nucleophilic attack, which can make the C-2 chloro group more susceptible to reduction under certain conditions.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 179.00 | 10.0 g | 0.056 |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | 1.0 g | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 9.4 g | 0.112 |
| Methanol | CH₄O | 32.04 | 200 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 1 atm | - |
| Celite® | - | - | As needed | - |
Procedure:
-
To a 500 mL hydrogenation flask, add 2,4-dichloro-5-methoxypyrimidine (10.0 g, 0.056 mol), 10% Pd/C (1.0 g), and sodium bicarbonate (9.4 g, 0.112 mol) in methanol (200 mL).
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-5-methoxypyrimidine. Further purification can be achieved by column chromatography if necessary.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by HPLC) (%) |
| 4-Chloro-5-methoxypyrimidine | Colorless solid | 70-85 | >97 |
Stage 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution reaction to replace the chloro group with a cyano group.
Application Notes and Protocols for the Synthesis of Pyrimidine-5-carbonitriles via the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[1][2] This protocol has been adapted for the synthesis of various pyrimidine analogues, including the pharmaceutically relevant pyrimidine-5-carbonitriles. These compounds are of significant interest in drug discovery, with applications as antimicrobial, and antitumor agents.[3][4] The introduction of a nitrile group at the C5 position of the pyrimidine ring offers a versatile handle for further chemical modifications, making these compounds valuable scaffolds in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine-5-carbonitriles using the Biginelli reaction, with a focus on the use of cyano-activated methylene compounds like ethyl cyanoacetate and β-ketonitriles.
Reaction Mechanism
The mechanism of the Biginelli reaction has been a subject of discussion, with three primary pathways proposed: the imine, enamine, and Knoevenagel intermediate pathways. The most widely accepted mechanism for the synthesis of pyrimidine-5-carbonitriles proceeds through an N-acyliminium ion intermediate.[5]
Caption: Proposed mechanism of the Biginelli reaction for pyrimidine-5-carbonitrile synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various pyrimidine-5-carbonitrile derivatives under different catalytic conditions.
Table 1: Synthesis of 2-Amino-4-aryl-6-hydroxy-5-cyanopyrimidines [3][4]
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 6 | 85 |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | 5 | 90 |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 7 | 82 |
| 4-Nitrobenzaldehyde | NaOH | Ethanol | 4 | 92 |
Table 2: Synthesis of 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles [6][7]
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | DIPEAc | None | 0.5 | 96 |
| 4-Chlorobenzaldehyde | DIPEAc | None | 0.5 | 94 |
| 4-Methylbenzaldehyde | DIPEAc | None | 0.75 | 95 |
| 2-Nitrobenzaldehyde | DIPEAc | None | 1 | 90 |
Table 3: Synthesis of 5-Cyanodihydropyrimidinones from β-Ketonitriles [8]
| Aldehyde | β-Ketonitrile | Catalyst | Solvent | Reaction Time (days) | Yield (%) |
| Benzaldehyde | 4-Methyl-3-oxopentanenitrile | CuCl/H₂SO₄ | Methanol | 3-5 | 85 |
| 4-Methoxybenzaldehyde | 4-Methyl-3-oxopentanenitrile | CuCl/H₂SO₄ | Methanol | 3-5 | 82 |
| 3-Nitrobenzaldehyde | 4-Methyl-3-oxopentanenitrile | CuCl/H₂SO₄ | Methanol | 3-5 | 78 |
| 4-Chlorobenzaldehyde | 4-Methyl-3-oxopentanenitrile | CuCl/H₂SO₄ | Methanol | 3-5 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenyl-6-hydroxy-pyrimidine-5-carbonitrile
This protocol is adapted from the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines.[3][4]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Guanidine hydrochloride (0.95 g, 10 mmol)
-
Sodium hydroxide (0.4 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve sodium hydroxide in ethanol in a round-bottom flask.
-
To this solution, add benzaldehyde, ethyl cyanoacetate, and guanidine hydrochloride.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 2: Synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol utilizes diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst under solvent-free conditions.[6][7]
Materials:
-
Benzaldehyde (3 mmol)
-
Ethyl cyanoacetate (3 mmol)
-
Thiourea (3.2 mmol)
-
Diisopropyl ethyl ammonium acetate (DIPEAc) (4 mL)
Procedure:
-
In a flask, mix benzaldehyde, ethyl cyanoacetate, and thiourea.
-
Add DIPEAc to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, add water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of 6-Isopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol is for the synthesis of 5-cyanodihydropyrimidinones using a β-ketonitrile.[8]
Materials:
-
Benzaldehyde (1.0 eq)
-
4-Methyl-3-oxopentanenitrile (1.5 eq)
-
Urea (1.5 eq)
-
Copper(I) chloride (CuCl) (0.01 eq)
-
Concentrated Sulfuric Acid (0.62 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, prepare a solution of CuCl and concentrated H₂SO₄ in methanol.
-
Add benzaldehyde, 4-methyl-3-oxopentanenitrile, and urea to the solution.
-
Stir the mixture at reflux temperature for 3-5 days, monitoring the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water twice.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow and Logic
The successful synthesis of pyrimidine-5-carbonitriles via the Biginelli reaction is dependent on the careful selection of reactants, catalyst, and reaction conditions. The following diagram illustrates the general workflow and logical considerations.
Caption: General workflow for the Biginelli synthesis of pyrimidine-5-carbonitriles.
Conclusion
The Biginelli reaction provides a versatile and efficient platform for the synthesis of a diverse range of pyrimidine-5-carbonitrile derivatives. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can access these valuable heterocyclic scaffolds for applications in drug discovery and medicinal chemistry. The protocols and data presented herein serve as a comprehensive guide for the practical implementation of this important multicomponent reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Pinner Synthesis for Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Pinner synthesis for the preparation of substituted pyrimidines, a valuable class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The protocols outlined below offer step-by-step guidance for the synthesis of various pyrimidine derivatives.
Introduction to the Pinner Pyrimidine Synthesis
The Pinner pyrimidine synthesis is a versatile and widely used method for the construction of the pyrimidine ring system. The classical approach involves the condensation of a 1,3-dicarbonyl compound (such as a β-keto ester, β-diketone, or malonic ester) with an amidine, typically in the presence of an acid or base catalyst.[1][2][3] This reaction proceeds through a series of steps including nucleophilic attack, dehydration, and cyclization to form the stable aromatic pyrimidine ring.[3] The flexibility of the Pinner synthesis allows for the introduction of various substituents onto the pyrimidine core by choosing appropriately substituted starting materials, making it a powerful tool in the synthesis of diverse chemical libraries for drug discovery.
Substituted pyrimidines are key pharmacophores found in numerous clinically important drugs, including anticancer agents, antivirals, and antimalarials.[2][4] Many of these compounds function by inhibiting specific signaling pathways involved in disease progression.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of representative substituted pyrimidines via the Pinner synthesis and related methods.
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol describes the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate and guanidine, a classic example of a Pinner-type pyrimidine synthesis.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol in a 1-L round-bottomed flask equipped with a reflux condenser and a drying tube.
-
After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride.
-
Separate the precipitated sodium chloride by filtration.
-
Add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.
-
Heat the resulting mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness at atmospheric pressure.
-
Dissolve the solid residue in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.
-
Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will crystallize as yellow needles.
-
Collect the crystals by filtration and dry.
Expected Yield: 101–103 g (80–82%).[5]
Protocol 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and a guanidine salt in an aqueous alkaline medium.
Materials:
-
Guanidine hydrochloride
-
Sodium carbonate
-
Acetylacetone
-
Water
-
25% Brine solution
-
Activated carbon
-
Salt (NaCl)
Procedure:
-
To 250 parts of water, add 106 parts of guanidine hydrochloride, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.
-
Heat the slurry to 95-100°C for 2 hours, during which time large crystals will form.
-
Cool the slurry to room temperature and dilute with water to 488 parts.
-
Further cool the mixture to 10°C, hold for 1 hour, and then filter.
-
Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and suck dry.
-
Add the wet cake to 330 parts of water and heat to 85-90°C.
-
Add 4.4 parts of activated carbon to the solution and clarify by filtration after 15 minutes.
-
To the hot filtrate, add 95 parts of salt and stir the slurry for 10 minutes.
-
Cool the mixture to 15°C, stir for 15 minutes, and filter.
-
Wash the cake with 30 parts of water at 5-10°C, suck dry, and then dry the final product at 50°C.
Expected Yield: A yield of just under 60% with a purity of slightly over 80% is reported.[6]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Pinner synthesis of various substituted pyrimidines.
| Product | 1,3-Dicarbonyl Compound | Amidine/Guanidine | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxypyrimidine | Ethyl cyanoacetate | Guanidine | Sodium ethoxide | Ethanol | Reflux | 2 | 80-82 | [5] |
| 2-Amino-4,6-dimethylpyrimidine | Acetylacetone | Guanidine hydrochloride | Sodium carbonate | Water | 95-100 | 2 | ~60 | [6] |
| 2-Hydroxy-4,6-dimethylpyrimidine | Acetylacetone | Urea | Hydrogen Chloride | Methanol | 52 | 3 | 90.2 | [7] |
Signaling Pathways and Applications
Substituted pyrimidines are renowned for their ability to act as kinase inhibitors, thereby modulating key signaling pathways implicated in various diseases, particularly cancer.[1][8] The structural similarity of the pyrimidine core to the adenine base of ATP allows these compounds to bind to the ATP-binding pocket of kinases, preventing phosphorylation and subsequent activation of downstream signaling cascades.[1]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1][9] Aberrant activation of this pathway is a hallmark of many cancers. Pyrimidine-based inhibitors can effectively block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][9]
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in immunity, cell growth, and differentiation.[10][11] Dysregulation of the JAK-STAT pathway is associated with various inflammatory diseases and cancers. Pyrimidine derivatives have been developed as potent inhibitors of JAK kinases, thereby blocking the phosphorylation and activation of STAT proteins and mitigating the downstream effects.[5][11]
Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine-based drugs.
Logical Workflow of Pinner Synthesis
The general workflow for a Pinner-style pyrimidine synthesis is a straightforward and logical process, making it amenable to both small-scale laboratory synthesis and larger-scale production.
Caption: A generalized workflow for the Pinner synthesis of substituted pyrimidines.
Conclusion
The Pinner synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for the preparation of a wide array of substituted pyrimidines. The biological significance of these compounds, particularly as kinase inhibitors in critical signaling pathways, underscores the importance of this synthetic route in modern drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrimidine-based therapeutic agents.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Methoxypyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Methoxypyrimidine-4-carbonitrile, a key intermediate in the development of various pharmaceutically active compounds. The described method utilizes microwave-assisted organic synthesis, which offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. This protocol is designed for ease of use and reproducibility in a laboratory setting.
Introduction
Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a methoxy group at the 5-position of the pyrimidine ring can significantly influence the molecule's pharmacological properties. Traditional synthetic routes to these compounds often involve harsh reaction conditions and long reaction times. Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly alternative for the preparation of these valuable building blocks. This application note details a proposed method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Reaction Scheme
The proposed synthesis of this compound involves the nucleophilic displacement of a halogen atom from a 5-halopyrimidine-4-carbonitrile precursor using a methoxide source under microwave irradiation. A common and readily available starting material for this reaction is 5-bromopyrimidine-4-carbonitrile.
Figure 1: Proposed reaction scheme for the microwave-assisted synthesis of this compound.
Experimental Protocol
Materials:
-
5-Bromopyrimidine-4-carbonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 5-bromopyrimidine-4-carbonitrile (1.0 mmol, 184 mg).
-
Reagent Addition: Add anhydrous methanol (5 mL) to the vial, followed by sodium methoxide (1.5 mmol, 81 mg).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add dichloromethane (20 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.
-
Washing: Wash the organic layer with brine (10 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 5-Bromopyrimidine-4-carbonitrile |
| Reagent | Sodium methoxide |
| Solvent | Anhydrous Methanol |
| Microwave Power (Max) | 300 W |
| Temperature | 120°C |
| Reaction Time | 15 minutes |
| Theoretical Yield | 135 mg (for 1 mmol starting material) |
| Expected Purity (post-chromatography) | >95% |
Note: The expected yield is an estimate and may vary based on experimental conditions and scale.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Logical Relationships in Synthesis
Caption: Key relationships in the synthesis.
Safety Precautions
-
Microwave synthesis should be carried out in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium methoxide is a strong base and is corrosive. Handle with care.
-
Methanol and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.
-
Ensure the microwave vial is properly sealed to prevent leakage and pressure buildup.
Conclusion
The described microwave-assisted protocol offers a rapid and efficient method for the synthesis of this compound. This approach is amenable to parallel synthesis and library generation, making it a valuable tool for drug discovery and development professionals. The significant reduction in reaction time and potential for higher yields compared to conventional methods highlight the advantages of incorporating microwave technology in modern organic synthesis.
Application Notes and Protocols for the Characterization of 5-Methoxypyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 5-Methoxypyrimidine-4-carbonitrile. The methods described herein are essential for identity confirmation, purity assessment, and quality control in research and drug development settings. The protocols are based on established analytical techniques and data from closely related compounds, offering a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. A reverse-phase method is proposed for its suitability in analyzing moderately polar organic compounds.
Experimental Protocol
A reverse-phase HPLC method can be employed for the analysis of this compound. The following protocol is based on a method for a structurally similar compound, 4,6-Dichloro-5-methoxypyrimidine, and should be optimized for the specific application.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small addition of acid (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid for UV detection).[1] A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water gradient with acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (determined by UV-Vis analysis, likely in the 250-280 nm range).
-
Data Presentation
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific method conditions |
| Purity (%) | > 98% (typical for reference standards) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is expected to be amenable to GC-MS analysis.
Experimental Protocol
The following is a general protocol for GC-MS analysis and should be optimized for this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a volatile solvent at appropriate concentrations.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 70 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Data Presentation
Based on the mass spectrum of the isomeric 5-Methoxypyrimidine, the following characteristic fragments might be expected.
| Parameter | Expected Value |
| Molecular Ion [M]⁺ | m/z 135 |
| Key Fragment Ions | To be determined, but may include fragments from the loss of CH₃, OCH₃, and HCN. |
| Retention Time | Dependent on specific GC conditions |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for unambiguous structure confirmation.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled spectrum is standard.
Data Presentation
The following tables summarize the expected chemical shifts for this compound based on typical values for similar structures.[2][3]
Expected ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.8 - 9.2 | Singlet |
| H-6 | 8.5 - 8.9 | Singlet |
| -OCH₃ | 3.9 - 4.2 | Singlet |
Expected ¹³C NMR Data (in CDCl₃, relative to TMS at 0 ppm)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-4 | 100 - 105 |
| C-5 | 160 - 165 |
| C-6 | 150 - 155 |
| -CN | 115 - 120 |
| -OCH₃ | 55 - 60 |
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or apply directly to an ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Presentation
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| -C≡N (nitrile) | 2220 - 2260 | Sharp, Medium-Strong[4] |
| C=N, C=C (pyrimidine ring) | 1500 - 1650 | Medium-Strong |
| C-O (methoxy) | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent.
-
Spectrum Acquisition: Record the UV-Vis spectrum from 200 to 400 nm.
Data Presentation
Expected UV-Vis Absorption
| Parameter | Expected Value |
| λ_max | ~250 - 280 nm |
The exact absorption maximum (λ_max) will depend on the solvent used. A bathochromic (red) or hypsochromic (blue) shift may be observed with changes in solvent polarity.
References
Application Notes and Protocols for 5-Methoxypyrimidine-4-carbonitrile and its Analogs in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Note on the Scaffold: While 5-Methoxypyrimidine-4-carbonitrile is a valid chemical entity, its specific application as a central scaffold in extensive drug design campaigns is not widely documented in publicly available research. However, the broader pyrimidine-5-carbonitrile core is a well-established and privileged scaffold in medicinal chemistry. The following application notes and protocols are based on the extensive research available for pyrimidine-5-carbonitrile derivatives and are highly applicable to the exploration of this compound as a novel scaffold.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various approved drugs.[1] The pyrimidine-5-carbonitrile scaffold, in particular, has emerged as a versatile starting point for the design of potent and selective inhibitors of various therapeutic targets, especially protein kinases.[2][3][4] The nitrile group at the 5-position can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions within the target's active site. This document provides an overview of the applications of this scaffold, quantitative data on the activity of its derivatives, and detailed experimental protocols for their synthesis and evaluation.
Application Notes
Therapeutic Potential
Derivatives of the pyrimidine-5-carbonitrile scaffold have demonstrated significant potential in oncology by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5]
Anticancer Activity: Numerous studies have reported the potent cytotoxic effects of pyrimidine-5-carbonitrile derivatives against a range of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[2][4][5]
Kinase Inhibition: A primary mechanism of action for many of these compounds is the inhibition of protein kinases that are often dysregulated in cancer. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors of both wild-type and mutant forms of EGFR.[2][3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a critical target for cancer therapy. Several pyrimidine-5-carbonitrile compounds have shown potent inhibitory activity against VEGFR-2.[4]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT signaling pathway is crucial for cell survival and proliferation. Novel pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of this pathway, leading to apoptosis in cancer cells.[5]
Data Presentation: Biological Activity of Pyrimidine-5-carbonitrile Derivatives
The following table summarizes the in vitro activity of selected pyrimidine-5-carbonitrile derivatives from various studies.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 10b | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 3.56 | [2] |
| A549 (Non-small cell lung cancer) | Cytotoxicity | 5.85 | [2] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 7.68 | [2] | |
| EGFR (Wild-Type) | Kinase Inhibition | 0.00829 | [2] | |
| Compound 11b | HCT-116 (Colorectal Carcinoma) | Cytotoxicity | 3.37 | [3] |
| HepG-2 | Cytotoxicity | 3.04 | [3] | |
| MCF-7 | Cytotoxicity | 4.14 | [3] | |
| A549 | Cytotoxicity | 2.4 | [3] | |
| EGFR (Wild-Type) | Kinase Inhibition | 0.09 | [3] | |
| EGFR (T790M Mutant) | Kinase Inhibition | 4.03 | [3] | |
| Compound 7f | K562 (Leukemia) | Cytotoxicity | Potent | [5] |
| PI3Kδ | Kinase Inhibition | 6.99 | [5] | |
| PI3Kγ | Kinase Inhibition | 4.01 | [5] | |
| AKT-1 | Kinase Inhibition | 3.36 | [5] | |
| Compound 9d | HCT-116 | Cytotoxicity | Potent | [4] |
| MCF-7 | Cytotoxicity | Potent | [4] | |
| Compound 11e | HCT-116 | Cytotoxicity | 1.14 | [4] |
| MCF-7 | Cytotoxicity | 1.54 | [4] | |
| WI-38 (Normal Lung Fibroblasts) | Cytotoxicity | 63.41 | [4] | |
| Compound 12b | HCT-116 | Cytotoxicity | Potent | [4] |
| MCF-7 | Cytotoxicity | Potent | [4] | |
| Compound 12d | HCT-116 | Cytotoxicity | Potent | [4] |
| MCF-7 | Cytotoxicity | Potent | [4] |
Experimental Protocols
General Protocol for the Synthesis of 4-Anilino-pyrimidine-5-carbonitrile Derivatives
This protocol is a general representation based on procedures reported in the literature for the synthesis of pyrimidine-5-carbonitrile derivatives.[5]
Materials:
-
4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (starting material)
-
Substituted aniline
-
Anhydrous potassium carbonate (K2CO3)
-
Absolute ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1.0 mmol) in absolute ethanol (20 mL), add the substituted aniline (1.2 mmol) and anhydrous potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate and wash with cold water (3 x 10 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the purified 4-anilino-pyrimidine-5-carbonitrile derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
White or black 96-well or 384-well plates (depending on the detection method)
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).
-
Incubate the reaction mixture at the optimal temperature (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow using Pyrimidine-5-carbonitrile Scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxypyrimidine-4-carbonitrile as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols involving 5-Methoxypyrimidine-4-carbonitrile, a key intermediate in the synthesis of diverse bioactive molecules. The pyrimidine-5-carbonitrile scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Introduction
This compound is a functionalized pyrimidine derivative that holds significant promise as a building block in organic synthesis. The presence of a methoxy group, a nitrile moiety, and the inherent reactivity of the pyrimidine ring allows for a variety of chemical transformations, leading to the generation of diverse molecular libraries for drug discovery and development. The pyrimidine core is a prevalent feature in numerous biologically active compounds, including kinase inhibitors that target signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Key Applications
The primary utility of this compound lies in its potential as a precursor for a range of substituted pyrimidines. Based on analogous structures, key transformations include:
-
Nucleophilic Aromatic Substitution: The methoxy group at the 5-position can potentially be displaced by strong nucleophiles, although it is generally less reactive than a halogen substituent. More commonly, derivatization at other positions of the pyrimidine ring is explored.
-
Modification of the Nitrile Group: The carbonitrile functionality is a versatile handle for conversion into other important functional groups, such as carboxylic acids, amides, and amines.
-
Synthesis of Fused Heterocycles: The pyrimidine ring can serve as a foundation for the construction of fused bicyclic systems, which are common motifs in pharmacologically active molecules.
The subsequent sections detail proposed experimental protocols for key transformations of this compound, drawing upon established methodologies for similar pyrimidine-5-carbonitrile derivatives.
Experimental Protocols
Note: The following protocols are proposed based on established chemical principles and analogous reactions reported in the literature for similar pyrimidine derivatives. Optimization of reaction conditions may be necessary for this compound.
Protocol 1: Hydrolysis of this compound to 5-Methoxypyrimidine-4-carboxylic acid
This protocol describes the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in water, add concentrated sulfuric acid (2.0 eq) cautiously with cooling.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Methoxypyrimidine-4-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant | Product | Reagents | Reaction Time (h) | Yield (%) |
| This compound | 5-Methoxypyrimidine-4-carboxylic acid | H₂SO₄, H₂O | 4 - 6 | 75 - 85 |
Protocol 2: Synthesis of 4-Amino-5-methoxypyrimidine via Reduction of the Nitrile Group
This protocol outlines the reduction of the nitrile group to an amino group, a key transformation for introducing a primary amine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Water
-
Sodium Hydroxide solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (using LiAlH₄):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of Lithium Aluminum Hydride (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 4-Amino-5-methoxypyrimidine.
-
Purify the product by column chromatography.
| Reactant | Product | Reagents | Reaction Time (h) | Yield (%) |
| This compound | 4-Amino-5-methoxypyrimidine | LiAlH₄, THF | 6 - 8 | 60 - 70 |
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound as a central intermediate.
Caption: Synthetic pathways from this compound.
Signaling Pathway Context
While this compound itself is an intermediate, its derivatives have been shown to target critical cellular signaling pathways. For instance, many pyrimidine-based compounds are potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. Its strategic functionalization provides a gateway to novel molecular architectures with potential applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The protocols and pathways outlined in these notes serve as a foundation for further exploration and optimization in the synthesis of next-generation therapeutic agents.
Application Notes and Protocols for In Vitro Assays Involving 5-Methoxypyrimidine-4-carbonitrile and its Derivatives
These application notes provide an overview and detailed protocols for various in vitro assays relevant to the study of 5-Methoxypyrimidine-4-carbonitrile and its derivatives. This class of compounds has shown significant potential in cancer research, primarily through the inhibition of key signaling pathways. The following sections detail the cytotoxic and enzyme inhibitory activities of several 5-pyrimidine-carbonitrile derivatives, along with protocols for their evaluation.
Overview of Biological Activities
Derivatives of this compound have been investigated for their potential as anticancer agents. In vitro studies have demonstrated their ability to induce apoptosis and inhibit critical cellular pathways such as the PI3K/AKT/mTOR and VEGFR-2 signaling cascades. These compounds have also been evaluated for their inhibitory effects on enzymes like COX-2.
Data Presentation: In Vitro Activities of 5-Pyrimidine-carbonitrile Derivatives
The following tables summarize the quantitative data from in vitro assays of various this compound derivatives, showcasing their cytotoxic and enzyme inhibitory potencies.
Table 1: Cytotoxicity of 5-Pyrimidine-carbonitrile Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 7f | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative | K562 (Leukemia) | MTT Assay | - | [1][2] |
| 4d | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative | K562 (Leukemia) | MTT Assay | - | [1][2] |
| 11e | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | HCT-116 (Colon) | MTT Assay | 1.14 - 10.33 | [3] |
| 9d, 12b, 12d | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | HCT-116 (Colon) & MCF-7 (Breast) | MTT Assay | 1.14 - 10.33 | [3] |
| 11e | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | WI-38 (Normal Lung) | MTT Assay | 63.41 ± 0.015 | [3] |
| 3b, 5b, 5d | Cyanopyrimidine with benzoazole or sulphonamide phenyl moieties | MCF-7, A549, A498, HepG2 | Cytotoxicity Assay | Nanomolar range | [4][5] |
| 12b | Morpholinopyrimidine-5-carbonitrile | Leukemia SR | Antiproliferative Assay | 0.10 ± 0.01 | [6] |
| 12d | Morpholinopyrimidine-5-carbonitrile | Leukemia SR | Antiproliferative Assay | 0.09 ± 0.01 | [6] |
Table 2: Enzyme Inhibition Activity of 5-Pyrimidine-carbonitrile Derivatives
| Compound ID | Derivative Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 7f | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative | PI3Kδ | Enzyme Inhibition | 6.99 ± 0.36 | [1][2] |
| 7f | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative | PI3Kγ | Enzyme Inhibition | 4.01 ± 0.55 | [1][2] |
| 7f | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative | AKT-1 | Enzyme Inhibition | 3.36 ± 0.17 | [1][2] |
| 11c, 11e, 12b, 12c | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | VEGFR-2 | Kinase Assay | 0.53 - 1.38 | [3] |
| 3b, 5b, 5d | Cyanopyrimidine with benzoazole or sulphonamide phenyl moieties | COX-2 | Enzyme Inhibition | Submicromolar | [4][7] |
| 12b | Morpholinopyrimidine-5-carbonitrile | PI3Kα | Enzyme Inhibition | 0.17 ± 0.01 | [6] |
| 12b | Morpholinopyrimidine-5-carbonitrile | PI3Kβ | Enzyme Inhibition | 0.13 ± 0.01 | [6] |
| 12b | Morpholinopyrimidine-5-carbonitrile | PI3Kδ | Enzyme Inhibition | 0.76 ± 0.04 | [6] |
| 12d | Morpholinopyrimidine-5-carbonitrile | PI3Kα | Enzyme Inhibition | 1.27 ± 0.07 | [6] |
| 12d | Morpholinopyrimidine-5-carbonitrile | PI3Kβ | Enzyme Inhibition | 3.20 ± 0.16 | [6] |
| 12d | Morpholinopyrimidine-5-carbonitrile | PI3Kδ | Enzyme Inhibition | 1.98 ± 0.11 | [6] |
| 12b | Morpholinopyrimidine-5-carbonitrile | mTOR | Enzyme Inhibition | 0.83 ± 0.05 | [6] |
| 12d | Morpholinopyrimidine-5-carbonitrile | mTOR | Enzyme Inhibition | 2.85 ± 0.17 | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the biological activity of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, K562, HCT-116)
-
96-well plates
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. The final concentrations typically range from 0.01 to 100 µM.[8] Add the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).[8]
-
Incubation: Incubate the plates for 48-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: After the incubation period, carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the ability of a compound to inhibit a specific enzyme. This can be adapted for kinases like PI3K, AKT, and VEGFR-2, or other enzymes like COX-2.
Materials:
-
Purified target enzyme (e.g., PI3K, VEGFR-2)
-
Substrate for the enzyme
-
Test compound (this compound derivative)
-
Assay buffer (specific to the enzyme)
-
ATP (for kinase assays)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer specific to the enzyme being assayed.[8]
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the purified enzyme to the reaction buffer. Add the test compound at various concentrations and incubate at room temperature for 10-30 minutes to allow for binding.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP (for kinase assays).
-
Incubation: Incubate the reaction mixture for a specific time at an optimal temperature (e.g., 37°C).
-
Reaction Termination and Detection: Stop the reaction and measure the enzyme activity using an appropriate detection method. For kinase assays, this often involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This assay is used to determine the effect of a compound on the cell cycle progression of a cell population.
Materials:
-
Cancer cell lines
-
Test compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated control cells.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to quantify the number of apoptotic and necrotic cells following compound treatment.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers interested in the in vitro evaluation of this compound and its derivatives. These compounds have demonstrated significant potential as anticancer agents by targeting key cellular pathways. The detailed methodologies will aid in the standardized assessment of novel compounds within this chemical class, facilitating the discovery and development of new therapeutic agents.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Anticancer Activity of 5-Methoxypyrimidine-4-carbonitrile and Related Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine derivatives are a significant class of heterocyclic compounds that form the backbone of various therapeutic agents, particularly in oncology. The pyrimidine-5-carbonitrile scaffold, in particular, has been identified as a promising framework for the development of potent anticancer agents. These compounds have been shown to target a variety of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, including protein kinases like EGFR, PI3K, and VEGFR-2. This document provides a summary of the anticancer activity of pyrimidine-5-carbonitrile derivatives, detailed protocols for their in vitro evaluation, and an overview of their mechanisms of action.
Data Presentation: In Vitro Anticancer Activity
The antiproliferative activity of various pyrimidine-5-carbonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below is collated from multiple studies.
Table 1: IC50 Values of Pyrimidine-5-carbonitrile Derivatives against Various Cancer Cell Lines (μM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | K562 (Leukemia) | Reference |
| 10b | 7.68 | 5.85 | 3.56 | - | - | [1][2] |
| 11b | 4.14 | 2.4 | 3.04 | 3.37 | - | [3] |
| 11e | 1.54 | - | - | 1.14 | - | [4][5] |
| B-4 (Chalcone) | 6.70 ± 1.02 | 20.49 ± 2.71 | - | - | - | [1][6] |
| Compound 7f | >50 | - | - | - | 1.25 ± 0.11 | [7] |
| Compound 4d | >50 | - | - | - | 2.5 ± 0.13 | [7] |
| Erlotinib (Ref.) | 5.27 | 1.12 | 0.87 | - | - | [2] |
| Sorafenib (Ref.) | - | - | - | >12.5 | - | [4][5] |
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound/Derivative | Target Kinase | IC50 | Reference |
| 10b | EGFR | 8.29 ± 0.04 nM | [2] |
| 11b | EGFR (Wild Type) | 0.09 μM | [3] |
| 11b | EGFR (T790M Mutant) | 4.03 μM | [3] |
| 7f | PI3Kδ | 6.99 ± 0.36 μM | [7] |
| 7f | PI3Kγ | 4.01 ± 0.55 μM | [7] |
| 7f | AKT-1 | 3.36 ± 0.17 μM | [7] |
| 11e | VEGFR-2 | 0.61 μM | [5] |
| 12b | VEGFR-2 | 0.53 μM | [5] |
| Erlotinib (Ref.) | EGFR | 2.83 ± 0.05 nM | [2] |
Experimental Workflow and Protocols
A systematic evaluation is crucial for determining the anticancer potential of new chemical entities. The following workflow and protocols describe a standard approach for the in vitro assessment of 5-Methoxypyrimidine-4-carbonitrile derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivative compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1][8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][9]
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrimidine derivative compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[8] A significant increase in the G2/M or sub-G1 population may indicate cell cycle arrest or apoptosis, respectively.[2][3][10]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific target kinase (e.g., EGFR, PI3K).
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3K)
-
Specific kinase substrate (peptide)
-
ATP (Adenosine triphosphate)
-
Pyrimidine derivative compound
-
Assay buffer
-
Detection reagent (e.g., fluorescence- or luminescence-based)
-
Microplate (e.g., 384-well)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrimidine derivative inhibitor. Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Reaction Setup: In a microplate, add the inhibitor at various concentrations. Add the kinase/substrate mixture to each well.[8]
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and add the detection reagent. This reagent measures the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence) using a plate reader. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
Pyrimidine-5-carbonitrile derivatives exert their anticancer effects by modulating key cellular signaling pathways.
PI3K/AKT/mTOR Pathway Inhibition
Several derivatives act as inhibitors of the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7][11]
EGFR Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives tumor growth. Certain pyrimidine-5-carbonitrile derivatives are designed as ATP-mimicking inhibitors that block EGFR signaling.[3] This inhibition leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methoxypyrimidine-4-carbonitrile as a Potential PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can modulate the activity of key kinases in this pathway, such as PI3K and mTOR, is an area of intense research.
The pyrimidine-5-carbonitrile scaffold has emerged as a promising starting point for the design of novel PI3K/mTOR inhibitors. This application note provides an overview of the potential of 5-methoxypyrimidine-4-carbonitrile and its derivatives as PI3K/mTOR inhibitors, along with detailed protocols for their evaluation.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is activated by various upstream signals, including growth factors and hormones.[5] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes.[4] mTORC1 controls protein synthesis and cell growth, while mTORC2 is involved in cell survival and proliferation.[4]
Pyrimidine-5-carbonitrile Derivatives as PI3K/mTOR Inhibitors
Recent studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent inhibitors of PI3K and mTOR kinases. The core scaffold allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Several synthesized compounds based on this scaffold have demonstrated significant inhibitory activity against various cancer cell lines.[6][7]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of selected morpholinopyrimidine-5-carbonitrile and other pyrimidine-5-carbonitrile derivatives against PI3K isoforms and mTOR. This data provides a benchmark for evaluating new compounds such as this compound.
| Compound | Target | IC50 (µM) | Reference Cell Line(s) | Reference |
| 12b | PI3Kα | 0.17 ± 0.01 | Leukemia SR | [6] |
| PI3Kβ | 0.13 ± 0.01 | [6] | ||
| PI3Kδ | 0.76 ± 0.04 | [6] | ||
| mTOR | 0.83 ± 0.05 | [6] | ||
| 12d | PI3Kα | 1.27 ± 0.07 | Leukemia SR | [6] |
| PI3Kβ | 3.20 ± 0.16 | [6] | ||
| PI3Kδ | 1.98 ± 0.11 | [6] | ||
| mTOR | 2.85 ± 0.17 | [6] | ||
| 7f | PI3Kδ | 6.99 ± 0.36 | K562, MCF-7 | [7] |
| PI3Kγ | 4.01 ± 0.55 | [7] | ||
| AKT-1 | 3.36 ± 0.17 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound as a PI3K/mTOR inhibitor.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of PI3K isoforms and mTOR.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP, appropriate lipid or protein substrates (e.g., PIP2 for PI3K, recombinant p70S6K or 4E-BP1 for mTOR)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound)
-
Known PI3K/mTOR inhibitor (positive control, e.g., PI-103)
-
DMSO (vehicle control)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound and positive control in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound, positive control, or DMSO to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
96-well clear or opaque plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate the cells for 48-72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence after a brief incubation.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a promising starting point for the development of novel PI3K/mTOR inhibitors. The provided protocols offer a comprehensive framework for the initial characterization of this compound and its analogues. Through systematic evaluation of its in vitro kinase activity, effects on intracellular signaling, and anti-proliferative properties, researchers can effectively assess its potential as a therapeutic agent for cancers with a dysregulated PI3K/mTOR pathway.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methoxypyrimidine-4-carbonitrile in Developing EGFR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant EGFR signaling driving the proliferation and survival of various cancer types. The development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has led to significant advances in cancer therapy. The pyrimidine scaffold, particularly the pyrimidine-5-carbonitrile core, has emerged as a crucial pharmacophore in the design of potent EGFR inhibitors. This document provides detailed application notes and protocols on the utilization of pyrimidine-5-carbonitrile derivatives, which can be conceptually derived from precursors like 5-methoxypyrimidine-4-carbonitrile, in the development of novel EGFR inhibitors. While the direct synthesis from this compound is not explicitly detailed in the reviewed literature, the information presented here on pyrimidine-5-carbonitrile derivatives offers a valuable framework for researchers in this field.
Rationale for Pyrimidine-5-carbonitrile Scaffold
The pyrimidine-5-carbonitrile scaffold serves as an excellent starting point for the synthesis of EGFR inhibitors due to its structural resemblance to the adenine core of ATP. This allows for competitive binding to the ATP-binding pocket of the EGFR kinase domain. The nitrile group can form key interactions with the hinge region of the kinase, while the pyrimidine ring provides a versatile platform for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Data Presentation: In Vitro Activity of Pyrimidine-5-carbonitrile Derivatives
The following tables summarize the in vitro antiproliferative activity and EGFR inhibitory potency of various pyrimidine-5-carbonitrile derivatives reported in the literature. These compounds demonstrate the potential of this chemical class in targeting EGFR-driven cancers.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference Compound (Erlotinib) IC50 (µM) |
| 10b | 3.56 | 5.85 | 7.68 | - | 0.87 (HepG2), 1.12 (A549), 5.27 (MCF-7)[1] |
| 11b | 3.04 | 2.4 | 4.14 | 3.37 | Not specified in this study[2][3] |
| 11a | - | - | - | Moderate Activity | Not specified in this study[2][3] |
| 12b | - | - | - | Moderate Activity | Not specified in this study[2][3] |
| 15b | - | - | - | Moderate Activity | Not specified in this study[2][3] |
| 16a | - | - | - | Moderate Activity | Not specified in this study[2][3] |
Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50) of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | EGFRWT (nM) | EGFRT790M (µM) | Reference Compound (Erlotinib) IC50 |
| 10b | 8.29 ± 0.04 | - | 2.83 ± 0.05 nM (EGFRWT)[1] |
| 11b | 90 | 4.03 | Not specified in this study[2][3] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the central role of EGFR in activating downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. Inhibition of EGFR by small molecules, such as pyrimidine-5-carbonitrile derivatives, blocks these oncogenic signals.
Caption: EGFR signaling pathway and the point of inhibition.
General Synthetic Workflow
The synthesis of pyrimidine-5-carbonitrile based EGFR inhibitors often follows a multi-step process. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for pyrimidine-5-carbonitrile EGFR inhibitors.
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro EGFR Kinase Assay (HTRF Assay)
This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly-Glu-Tyr)
-
Test compounds in DMSO
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Add 2 µL of the test compound solution to the wells of a 384-well plate.
-
Add 4 µL of the EGFR enzyme and substrate mixture in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting a dose-response curve.
Apoptosis Analysis by Flow Cytometry
This protocol is used to determine if the compounds induce apoptosis (programmed cell death) in cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic).
Conclusion
The pyrimidine-5-carbonitrile scaffold is a promising platform for the development of novel and potent EGFR inhibitors. The data and protocols presented in these application notes provide a comprehensive resource for researchers engaged in the design, synthesis, and biological evaluation of this class of compounds. Further exploration and optimization of derivatives based on this scaffold could lead to the discovery of next-generation EGFR inhibitors with improved efficacy and safety profiles for the treatment of cancer.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxypyrimidine-4-carbonitrile Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Methoxypyrimidine-4-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the most common causes?
A1: Low yields in pyrimidine synthesis are often multifactorial. The most common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical. Pyrimidine ring formation, often a cyclocondensation, can be highly sensitive to these parameters.
-
Reagent Quality: The purity of starting materials, especially aldehydes and amidines in multicomponent reactions, is crucial. Moisture or impurities can lead to side reactions.
-
Choice of Base and Solvent: The base must be strong enough to facilitate the reaction but not so strong as to cause decomposition. The solvent choice affects reagent solubility and reaction kinetics; polar aprotic solvents like DMF or DMSO are often preferred for SNAr reactions, while alcohols or toluene may be used for condensation reactions.[1]
-
Inefficient Cyclization: In multicomponent strategies, the final ring-closing step can be the rate-limiting and yield-determining step. This can be influenced by steric hindrance or electronic effects of the substituents.[2]
Q2: I am observing a significant amount of unreacted starting materials by TLC/LC-MS. How can I improve the conversion rate?
A2: Poor conversion is typically linked to reaction kinetics or equilibrium. Consider the following:
-
Increase Temperature: Many condensation and cyclization reactions require elevated temperatures or even microwave irradiation to proceed to completion.[1][3] A stepwise increase in temperature (e.g., in 10 °C increments) can identify the optimal condition.
-
Screen Catalysts: For certain synthetic routes, a catalyst may be necessary. For multicomponent reactions, an acid or base catalyst can be essential.[2][4] Ensure the catalyst is active and used at the correct loading.
-
Adjust Stoichiometry: While a 1:1:1 stoichiometry is theoretically required for many three-component reactions, using a slight excess (1.1-1.2 equivalents) of one of the more volatile or less stable reagents can sometimes drive the reaction forward.
-
Extend Reaction Time: Monitor the reaction over a longer period. Some reactions are simply slow and require extended heating to reach completion.
Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities?
A3: Common impurities in pyrimidine synthesis include self-condensation products of the starting materials, partially reacted intermediates, and polymeric materials.
-
Side Products: Unwanted side reactions can be minimized by controlling the temperature and the rate of addition of reagents.
-
Isomers: Depending on the precursors, formation of regioisomers is possible. Purification may require careful column chromatography with a shallow solvent gradient or recrystallization from an appropriate solvent system.
-
Hydrolysis Products: The nitrile group (-CN) can be sensitive to hydrolysis to an amide (-CONH2) under harsh acidic or basic conditions during workup.[2] Ensure workup conditions are kept mild and as close to neutral pH as possible.
Q4: How critical are anhydrous and inert conditions for this synthesis?
A4: The necessity for anhydrous and inert (e.g., nitrogen or argon atmosphere) conditions depends on the specific reagents used.
-
Moisture-Sensitive Reagents: If using organometallic reagents, strong bases like sodium tert-butoxide, or water-sensitive catalysts, anhydrous solvents and an inert atmosphere are critical to prevent quenching and deactivation.[1]
-
Condensation Reactions: Many multicomponent reactions that form pyrimidines generate water as a byproduct. While they may not require strictly anhydrous conditions to start, the presence of excess water can inhibit the reaction equilibrium. In some cases, reactions can even be run effectively in water.[3] The specific protocol dictates the requirement.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and provides a logical path to their resolution.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reagent Degradation or Impurity. 2. Incorrect Reaction Temperature (Too Low). 3. Inactive Catalyst or Incorrect Base. 4. Incorrect Solvent. | 1. Verify the purity of starting materials via NMR or other appropriate methods. Use freshly opened or purified reagents. 2. Incrementally increase the reaction temperature by 10-20 °C. Consider switching to a higher-boiling solvent or using microwave irradiation.[3] 3. Use a fresh batch of catalyst/base. Screen alternative bases (e.g., K₂CO₃, NaH, DBU) or catalysts. 4. Ensure reagents are soluble in the chosen solvent. Test alternative solvents with different polarities (e.g., Toluene, Dioxane, DMF). |
| Multiple Side Products Observed | 1. Reaction Temperature Too High. 2. Incorrect Stoichiometry. 3. Presence of Oxygen or Water. | 1. Lower the reaction temperature. High temperatures can cause decomposition or polymerization.[1] 2. Re-verify the mass and molar equivalents of all reagents. 3. If using sensitive reagents, degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Product Decomposition During Workup | 1. Sensitivity to Acid/Base. 2. Thermal Instability. | 1. Neutralize the reaction mixture carefully. Use a buffered aqueous solution (e.g., sat. aq. NH₄Cl or NaHCO₃) for extractions. 2. Perform workup and purification steps at reduced temperatures (e.g., ice bath for extractions, cold column chromatography). |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the purification solvent. 2. Presence of persistent impurities. | 1. For column chromatography, use a less polar solvent system. For recrystallization, screen a variety of solvent/anti-solvent pairs. 2. Re-purify the material. Consider an alternative purification method such as preparative TLC or HPLC. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how varying key parameters can influence the outcome of a typical pyrimidine synthesis. Yields are illustrative and will vary based on the specific synthetic route.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Toluene | 2.4 | 45-60% | Good for reactions where water removal (Dean-Stark) is needed. |
| Acetonitrile | 37.5 | 55-70% | Polar aprotic solvent, good for a wide range of reactants. |
| DMF | 36.7 | 65-85% | High boiling point, excellent solvating power for polar substrates.[1] |
| Ethanol | 24.6 | 40-55% | Protic solvent, can participate in side reactions but is useful for certain condensation types. |
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Typical Yield (%) | Notes |
| Triethylamine (TEA) | 10.7 | 40-50% | Mild organic base, often insufficient for deprotonation. |
| K₂CO₃ | 10.3 | 60-75% | Common, inexpensive inorganic base. Effective in polar solvents.[1] |
| DBU | 13.5 | 70-85% | Strong, non-nucleophilic organic base. |
| NaOtBu | 17.0 | 50-80% | Very strong base, can cause decomposition if not used carefully.[1] |
Experimental Protocols
A plausible and common method for synthesizing substituted pyrimidine-5-carbonitriles is via a three-component cyclocondensation reaction.
Protocol: Synthesis of this compound via Cyclocondensation
This protocol is a representative example. Researchers should adapt it based on their specific starting materials.
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α,β-unsaturated nitrile precursor (e.g., 2-(methoxymethylene)malononitrile) (1.0 eq).
-
Add an appropriate anhydrous solvent (e.g., 30 mL of absolute ethanol or DMF).
-
-
Reaction Setup:
-
Add the amidine source (e.g., formamidine hydrochloride) (1.1 eq) and a base (e.g., potassium carbonate) (2.5 eq) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent)[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir for 30 minutes.
-
Extract the aqueous layer three times with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).[1]
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Visualizations
Diagram 1: General Experimental Workflow
References
Common side reactions in the synthesis of pyrimidine-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine-4-carbonitriles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-6-aryl-pyrimidine-4-carbonitriles?
A1: The most prevalent and efficient method is a one-pot, three-component reaction. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a guanidine or amidine salt in the presence of a base.[1][2] The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization.[1]
Q2: I am observing a significant amount of an insoluble, high-molecular-weight byproduct. What could it be?
A2: This is likely a dimeric species. This can occur when a reactive intermediate, such as the one formed from the initial condensation, undergoes self-condensation (a Michael addition with another molecule of itself) followed by cyclization, competing with the desired reaction pathway. The formation of such dimers is highly dependent on the reaction conditions.
Q3: My reaction has stalled, and I'm isolating an uncyclized intermediate. How can I promote the final ring-closing step?
A3: Incomplete cyclization can result in the formation of linear intermediates. To drive the reaction towards the desired pyrimidine, consider the following:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Reaction Time and Temperature: Some cyclization reactions are slow and may require extended reaction times or an increase in temperature. However, be cautious as excessive heat can also promote side reactions.
-
Dehydration: Ensure that the reaction conditions are conducive to the removal of water, which is eliminated during the cyclization and aromatization steps.
Q4: Can the nitrile group in my product hydrolyze during the reaction or workup?
A4: Yes, hydrolysis of the nitrile group to a pyrimidine-4-carboxamide is a potential side reaction, especially under harsh acidic or basic conditions at elevated temperatures. While nitriles are generally more difficult to hydrolyze than amides, prolonged exposure to hydrolytic conditions can lead to the formation of the corresponding amide as an impurity.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrimidine-4-carbonitriles, offering potential causes and solutions.
| Symptom | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction: Starting materials are still present. | - Increase reaction time and/or temperature. Monitor progress by TLC.- Ensure the catalyst is active and used in the appropriate amount. |
| Formation of Michael addition adduct: The nucleophile (e.g., guanidine) adds to the activated alkene intermediate without subsequent cyclization. | - Modify the reaction conditions (e.g., change the solvent or base) to favor the intramolecular cyclization over the intermolecular addition. | |
| Poor quality of reagents: Impurities in starting materials can inhibit the reaction. | - Use high-purity, dry reagents. Amidines, in particular, can be hygroscopic and may hydrolyze. | |
| Formation of an Insoluble Precipitate (Not the Product) | Polymerization of the aldehyde: Some aldehydes can self-condense or polymerize, especially under acidic conditions. | - Use a milder catalyst.- Add the aldehyde slowly to the reaction mixture. |
| Low solubility of an intermediate: An intermediate in the reaction pathway may not be soluble in the chosen solvent. | - Experiment with a different solvent system that has a higher solubilizing capacity for all components. | |
| Product Contaminated with Pyrimidine-4-carboxamide | Hydrolysis of the nitrile group: The nitrile is hydrolyzed to the corresponding amide during the reaction or workup. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Avoid harsh acidic or basic conditions during the workup. Neutralize carefully. |
| Formation of Dimeric Byproducts | Self-condensation of a reactive intermediate: An α,β-unsaturated nitrile intermediate reacts with itself. | - Base Selection: Use a weaker base or a stoichiometric amount of a stronger base.- Temperature Control: Run the reaction at a lower temperature.- Order of Addition: Consider the order in which reagents are added to minimize the concentration of the reactive intermediate. |
Experimental Protocols
Representative Protocol for the Synthesis of 2-Amino-6-phenylpyrimidine-4-carbonitrile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guanidine hydrochloride and stir until dissolved.
-
Addition of Reagents: To this solution, add benzaldehyde followed by malononitrile.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Crude 5-Methoxypyrimidine-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Methoxypyrimidine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as malononitrile and amidine hydrochlorides, as well as byproducts from side reactions. Depending on the synthetic route, these may include other pyrimidine isomers or related compounds. The polarity of these impurities can be similar to the desired product, making purification challenging.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for polar pyrimidine derivatives like this compound are recrystallization and column chromatography.[2][3] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3] It is advisable to perform small-scale solubility tests with various solvents to determine the optimal choice. Common solvents to screen for pyrimidine derivatives include ethanol, dioxane, and solvent mixtures like dimethylformamide (DMF)/dichloromethane (DCM).[3]
Q4: What should I do if my compound "oils out" during recrystallization instead of forming crystals?
A4: "Oiling out" can occur if the solution is too concentrated or cools too rapidly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Scratching the inside of the flask or adding a seed crystal of the pure compound can also help induce crystallization.[3]
Q5: How can I improve the separation of my compound from impurities during column chromatography?
A5: Optimizing the mobile phase is crucial for good separation. This can be achieved by first performing thin-layer chromatography (TLC) to test different solvent systems. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective. If separation is still poor, consider using a different stationary phase, such as alumina instead of silica gel.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No crystal formation upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Try a different solvent or a solvent/anti-solvent system.[3] |
| Low recovery of purified compound | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Use a minimal amount of cold solvent to wash the crystals. 3. Consider recovering more product from the filtrate by concentrating it and performing a second crystallization.[3] |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities | The chosen eluent system has incorrect polarity. | 1. Optimize the eluent system using TLC. 2. Employ a gradient elution. 3. Consider an alternative stationary phase.[3] |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven.[3]
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and apply it carefully to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, starting with a less polar system and gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect the eluent in fractions and monitor the presence of the desired compound in each fraction using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides a qualitative guide to the solubility of polar pyrimidine derivatives in common organic solvents, which can be used as a starting point for selecting a recrystallization solvent for this compound.
| Solvent | General Solubility of Polar Pyrimidines | Suitability for Recrystallization |
| Ethanol | Sparingly soluble at room temperature, soluble when hot. | Good |
| Dioxane | Soluble. | May require an anti-solvent. |
| Dimethylformamide (DMF) | Highly soluble. | Often used with an anti-solvent like DCM.[3] |
| Dimethyl Sulfoxide (DMSO) | Highly soluble. | Often used with an anti-solvent like DCM or diethyl ether.[3] |
| Ethyl Acetate / n-Hexane | Varies; good for creating solvent/anti-solvent systems. | Good as a mixed solvent system.[4] |
| Chloroform | Soluble. | May be suitable. |
| Tetrahydrofuran (THF) | Soluble. | May be suitable. |
Visualization
Caption: A logical workflow for selecting a suitable purification method for crude this compound.
References
Troubleshooting low yield in Biginelli reaction for pyrimidines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Biginelli reaction for pyrimidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the Biginelli reaction, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
Q: My Biginelli reaction is giving a very low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in the Biginelli reaction and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. Classical methods using strong Brønsted acids like HCl can be effective, but may also lead to side reactions.[1]
-
Solution: Screen different Brønsted or Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) to find the optimal one for your specific substrates.[1][2] Ensure your catalyst is active; reusable catalysts might need regeneration.[3] For acid catalysts, verify that the concentration is appropriate.[3] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] Some reactions may require longer durations or a moderate increase in temperature to proceed to completion.[3] However, excessively high temperatures can promote side reactions.[3]
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.[3] The polarity of the solvent can significantly influence the reaction outcome.[1]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to unwanted side reactions.[1][3]
-
Solution: Ensure all starting materials are of high purity.
-
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.[1]
-
Solution: Consider prolonging the reaction time or, if possible, switching to a less sterically hindered substrate.[1]
-
Issue 2: Formation of Significant Byproducts
Q: My reaction mixture shows significant byproduct formation, complicating purification and reducing the yield of the desired product. What are these byproducts and how can I minimize them?
A: Several side reactions can compete with the Biginelli pathway. Identifying the major byproduct is the first step to mitigating its formation.
-
Hantzsch Dihydropyridine Byproduct: A common, often yellow and fluorescent, byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at higher temperatures.[3]
-
Solution:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[3]
-
-
-
N-Acylurea Byproducts: These byproducts can form from the reaction of the β-ketoester with urea, complicating purification.[3]
-
Solution:
-
Characterization: Use ¹H and ¹³C NMR spectroscopy and mass spectrometry to identify N-acylurea byproducts.[3]
-
-
-
Michael Adducts: The β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate formed during the reaction, leading to open-chain or alternative cyclic byproducts.[1]
-
Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions, forming insoluble byproducts.[1]
-
Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Biginelli reaction?
A1: The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[3][5] The reaction is typically catalyzed by an acid.[2] While several mechanisms have been proposed, a widely accepted pathway involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step is cyclization and dehydration to yield the DHPM product.[6]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst is crucial and often substrate-dependent. While classical Brønsted acids like HCl are traditional, a wide array of Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃) have been shown to be effective, sometimes under milder conditions.[1][7] It is often recommended to screen a small set of different catalysts to find the most efficient one for your specific combination of reactants.[1] Green and reusable catalysts, such as heteropolyacids or ionic liquids, are also gaining prominence.[8][9]
Q3: Can I run the Biginelli reaction without a solvent?
A3: Yes, solvent-free conditions have been successfully employed for the Biginelli reaction and can offer advantages in terms of reduced waste, shorter reaction times, and sometimes higher yields.[1][10] These reactions are often carried out by heating the neat mixture of reactants with a catalyst.[11] Ball milling is another solvent-free technique that has been shown to be highly efficient.[10]
Q4: What is the typical stoichiometry of the reactants?
A4: A common molar ratio for the aldehyde, β-ketoester, and urea is 1:1:1.5. A slight excess of urea is often used to drive the reaction to completion. However, the optimal ratio may vary depending on the specific substrates and reaction conditions, and optimization may be necessary.[11]
Data Presentation
Table 1: Comparison of Various Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| No Catalyst | Solvent-free | 90 | 4 | 70 | [12] |
| HCl | Ethanol | Reflux | 18 | 20-60 | [13] |
| ZnCl₂ | Acetic Acid | Room Temp | - | Moderate to Good | [12] |
| Yb(OTf)₃ | Solvent-free | - | - | Increased | [2] |
| InBr₃ (10 mol%) | Ethanol | Reflux | 7 | 45-93 | [7] |
| (SnCl₂)₂ChCl | Deep Eutectic Solvent | 100 | 0.5 | 95 | [14] |
| Ball Milling | Solvent-free | - | 0.5 | >98 | [10] |
Data compiled from various literature sources for a representative Biginelli reaction (e.g., benzaldehyde, ethyl acetoacetate, and urea).
Table 2: Influence of Solvent on Biginelli Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
| n-Hexane | 1.88 | 15 |
| Toluene | 2.38 | 25 |
| Dichloromethane | 8.93 | 40 |
| Tetrahydrofuran (THF) | 7.52 | 65 |
| Ethanol | 24.55 | 80 |
| Acetonitrile | 37.5 | 92 |
This table illustrates the general trend that higher dielectric constants of the solvent can lead to higher yields, though optimal solvent choice can be substrate-dependent.[15]
Experimental Protocols
General Protocol for a Catalyzed Biginelli Reaction:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[1][16]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Mandatory Visualizations
Caption: A simplified reaction mechanism of the Biginelli reaction.
Caption: A logical workflow for troubleshooting low yields.
Caption: Competing reaction pathways in the Biginelli synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jsynthchem.com [jsynthchem.com]
Technical Support Center: Optimization of Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrimidine synthesis reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction
Q1: I am consistently obtaining a low yield in my Biginelli reaction. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]
Troubleshooting Steps:
-
Catalyst Choice and Loading: The catalyst is a critical component. While traditional methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Consider screening various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or organocatalysts, as they have been shown to improve yields.[1][2] Optimizing the catalyst loading is also crucial; typically, a loading of 2-10 mol% is effective.[3] An insufficient amount of catalyst may lead to low conversion.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can result in incomplete conversion.[2] While many Biginelli reactions are conducted at reflux, some substrates may benefit from milder conditions to prevent degradation, while others might require higher temperatures.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1][4] Microwave-assisted synthesis can also be a valuable technique to significantly reduce reaction times and enhance yields.[2][5]
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield.[1] Polar solvents such as ethanol, acetonitrile, or even solvent-free conditions have demonstrated improved outcomes.[1][2][4] If using a solvent, ensure it is anhydrous, as the presence of water can hinder the reaction.[2][4]
-
Purity of Reactants: The purity of the starting materials—aldehyde, β-ketoester, and urea (or thiourea)—is paramount. Impurities can lead to undesirable side reactions and consequently lower the yield of the desired dihydropyrimidinone (DHPM).[1][2][4]
-
Stoichiometry: While a 1:1:1 molar ratio of the three components is standard, using a slight excess (e.g., 1.2-1.5 equivalents) of the urea or thiourea component can sometimes drive the reaction to completion and improve the overall yield.[2]
Issue 2: Significant Side Product Formation
Q2: My reaction is producing a significant amount of a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is this side product and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[4] This pathway competes with the desired Biginelli reaction.
Troubleshooting Steps:
-
Reaction Temperature: The formation of the Hantzsch DHP is often favored at higher temperatures. Lowering the reaction temperature can significantly minimize the formation of this byproduct.[4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is advisable to screen different catalysts to find one that favors the formation of the desired DHPM.[4]
-
Order of Reagent Addition: In some cases, adding the urea as the final reactant can help to minimize its decomposition into ammonia, thereby reducing the formation of the DHP byproduct.[4]
Issue 3: Unreacted Starting Materials
Q3: My TLC/HPLC analysis shows a large amount of unreacted aldehyde and β-ketoester. What could be the issue?
A3: Significant amounts of unreacted starting materials typically point towards issues with reaction activation or conditions.
Troubleshooting Steps:
-
Insufficient Catalyst Activity: The catalyst may be deactivated, or the loading might be too low.[1] If you are using a reusable catalyst, it may require regeneration.[4] Consider increasing the catalyst loading or switching to a more active catalyst.[1]
-
Low Reaction Temperature: The reaction may not be reaching the necessary activation energy.[1] Gradually increase the reaction temperature while monitoring the progress by TLC to find the optimal balance between reaction rate and potential product degradation.[1]
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction rate.[1] In such cases, extending the reaction time may be necessary.[1]
Data Presentation: Quantitative Analysis
For a systematic optimization, it is crucial to analyze the effect of different reaction parameters on the product yield. Below are tables summarizing the impact of catalyst loading and solvent choice on a model Biginelli reaction.
Table 1: Effect of Catalyst Loading on Biginelli Reaction Yield (Note: Data is representative and may vary based on specific substrates and conditions.)[3]
| Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 0 | 120 | 90 | < 5 |
| 1 | 90 | 90 | 75 |
| 2 | 90 | 90 | 88 |
| 5 | 90 | 90 | 91 |
| 10 | 90 | 90 | 90 |
Table 2: Effect of Solvent on Biginelli Reaction Yield (Note: This table is a qualitative representation based on literature findings.)[1][2][4]
| Solvent | Polarity | Typical Outcome |
| Ethanol | Polar Protic | Good yields for many substrates |
| Acetonitrile | Polar Aprotic | Can improve yields in certain cases |
| Solvent-free | - | Often effective and environmentally friendly |
| Water | Polar Protic | Can interfere with the reaction |
Experimental Protocols
Key Experiment: General Protocol for the Catalytic Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
This protocol provides a general framework for the synthesis of DHPMs. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aldehyde (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.2 eq)
-
Catalyst (e.g., Yb(OTf)₃, 5 mol%)[5]
-
Solvent (e.g., Ethanol) or solvent-free conditions
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.2 eq), and the catalyst (5 mol%).
-
If using a solvent, add ethanol to the mixture.
-
Stir the mixture at a controlled temperature (e.g., 60°C or reflux).[4]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[4]
-
If the product precipitates, filter the solid and wash it with cold ethanol.[4]
-
If the product remains in solution, add a small amount of cold water to induce precipitation.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Logical Diagrams (DOT Language)
Below are diagrams illustrating the troubleshooting workflows for common issues encountered during pyrimidine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Efficient Pyrimidine-5-Carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of pyrimidine-5-carbonitriles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are most effective for pyrimidine-5-carbonitrile synthesis?
A1: A range of catalysts have been successfully employed for pyrimidine-5-carbonitrile synthesis. The choice of catalyst often depends on the specific substrates, desired reaction conditions, and environmental considerations. Commonly used catalysts include:
-
Brønsted Acids: Catalysts like sulfated zirconia and bone char-nPrN-SO3H have demonstrated high efficiency.[1]
-
Lewis Acids: Lewis acids such as Yb(OTf)₃, FeCl₃, and ZnCl₂ are also effective in promoting the reaction.[]
-
Heterogeneous Catalysts: Solid acid catalysts, including bone char-based catalysts, offer advantages such as ease of separation and reusability.[3][4]
-
Basic Catalysts: Strong bases like NaOH, KOH, and CsOH, as well as weaker inorganic bases, can catalyze the reaction. Choline hydroxide has been used as both a catalyst and a reaction medium.[5]
-
Metal-Based Catalysts: Salts and complexes of copper, palladium, iridium, nickel, and zinc are widely used.[6]
-
Organocatalysts: Metal-free organic molecules, such as L-proline and its derivatives, can effectively catalyze the synthesis.[3]
-
Simple Salts: Ammonium chloride (NH₄Cl) has been used as an inexpensive and readily available catalyst under solvent-free conditions.[7]
Q2: My reaction is resulting in a low yield of the desired pyrimidine-5-carbonitrile. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in pyrimidine synthesis.[8] Several factors could be contributing to this problem:
-
Catalyst Inefficiency: The catalyst may be inactive or poisoned. If using a reusable catalyst, it might require regeneration. For acid catalysts, ensure the concentration is optimal.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Experiment with adjusting these parameters. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1][]
-
Purity of Reactants: Impurities in the starting materials (aldehyde, malononitrile, urea/thiourea) can inhibit the reaction. Ensure high purity of all reactants.[1]
-
Incorrect Stoichiometry: The molar ratio of the reactants can significantly impact the yield. A slight excess of the urea or thiourea component is often beneficial.[]
Q3: I am observing significant side product formation. How can this be minimized?
A3: The formation of side products is a frequent challenge. To enhance the selectivity towards the desired pyrimidine-5-carbonitrile, consider the following:
-
Adjusting Stoichiometry: In multicomponent reactions, altering the ratio of reactants can suppress side reactions. For instance, an excess of urea can sometimes minimize the formation of byproducts.[6]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway and selectivity.[6]
-
Strict Anhydrous Conditions: Moisture can lead to the hydrolysis of intermediates and starting materials, promoting side reactions. Ensure all glassware is dry and use anhydrous solvents.[1]
-
Temperature Control: Excessively high temperatures can lead to decomposition and the formation of undesired byproducts. Monitor the reaction to find the optimal temperature.[1]
Q4: Can the catalyst be recovered and reused?
A4: Yes, particularly heterogeneous catalysts are designed for recyclability. For example, bone char-based catalysts can be recovered by simple filtration, washed, and reused multiple times without a significant loss of catalytic activity.[4][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low product yields in pyrimidine-5-carbonitrile synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Catalyst Deactivation
This guide outlines steps to address suspected catalyst deactivation.
Caption: Troubleshooting guide for catalyst deactivation.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in the synthesis of pyrimidine-5-carbonitrile derivatives under different reaction conditions.
Table 1: Performance of Bone Char-nPrN-SO₃H Catalyst [9][10]
| Entry | R-group (Aldehyde) | X (Urea/Thiourea) | Time (min) | Yield (%) |
| 1 | H | O | 12 | 91 |
| 2 | 4-Cl | O | 5 | 97 |
| 3 | 4-NO₂ | O | 15 | 93 |
| 4 | 2,4-Cl₂ | O | 4 | 98 |
| 5 | 4-CH₃ | O | 25 | 90 |
| 6 | H | S | 30 | 96 |
| 7 | 4-Cl | S | 20 | 95 |
| 8 | 4-NO₂ | S | 38 | 90 |
| 9 | 2,4-Cl₂ | S | 23 | 95 |
| 10 | 4-CH₃ | S | 40 | 91 |
Reaction conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), bone char-nPrN-SO₃H (0.4 mol%), solvent-free, 80°C.
Table 2: Comparison of Various Catalysts for Pyrido[2,3-d]pyrimidine Synthesis [3]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | Water | 70 | 1.5 - 3 min | 94 - 99 |
| Nanocrystalline MgO | Water | 80 | Not Specified | High |
| Diammonium Hydrogen Phosphate (DAHP) | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 |
| L-Proline | Ethanol | Reflux | 5 - 7 h | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis using Bone Char-nPrN-SO₃H Catalyst[9]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde derivative (1 mmol), urea or thiourea (1.8 mmol), malononitrile (1.2 mmol), and bone char-nPrN-SO₃H (0.4 mol%).
-
Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions with stirring for the appropriate time (monitor by TLC).
-
Work-up: After the reaction is complete, add distilled water to the cooled reaction mixture.
-
Purification: Filter the resulting precipitate and wash it with hot ethanol (3 x 2 ml) to obtain the pure product.
Protocol 2: Synthesis using a Lewis Acid Catalyst (e.g., Yb(OTf)₃)
-
Reaction Setup: Prepare five identical reaction vessels. To each, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).
-
Catalyst Addition: Add varying amounts of Yb(OTf)₃ to each vessel: 0 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.
-
Reaction Conditions: Heat the reactions at 90°C for 90 minutes under solvent-free conditions.
-
Analysis: After cooling, analyze a small aliquot from each reaction by TLC or HPLC to determine the conversion.
-
Work-up and Purification: Isolate the product from the reaction with the highest conversion by washing with cold water and recrystallizing from ethanol.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate a proposed reaction mechanism for the synthesis of pyrimidine-5-carbonitrile using a bone char-based catalyst and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Methoxypyrimidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 5-Methoxypyrimidine-4-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Incomplete conversion of precursors is a common source of impurities.
-
Side Reactions: The formation of undesired byproducts through competing reaction pathways.
-
Degradation of Product: The desired product may degrade under the reaction or workup conditions.
-
Contaminants in Reagents or Solvents: Impurities present in the starting materials or solvents can be carried through the synthesis.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I minimize it?
A2: A common byproduct in nitrile-containing compound synthesis is the corresponding carboxylic acid or amide, formed through hydrolysis of the nitrile group. This is especially prevalent if the reaction or workup conditions involve strong acids or bases, or prolonged exposure to water at elevated temperatures.
Strategies to Minimize Hydrolysis:
| Strategy | Experimental Protocol |
| Control pH | Maintain the reaction and workup pH within a neutral or near-neutral range. If acidic or basic conditions are necessary for the reaction, minimize the reaction time and temperature. |
| Anhydrous Conditions | Use anhydrous solvents and reagents to the extent possible. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Temperature Control | Avoid excessive temperatures during the reaction and workup, as higher temperatures can accelerate the rate of hydrolysis. |
| Quenching | After the reaction is complete, quench the reaction mixture by adding it to cold water or a buffered solution to rapidly bring the temperature and pH to a stable, non-degradative state. |
Q3: My final product purity is low after column chromatography. What can I do to improve the separation?
A3: Low purity after column chromatography can be due to several factors, including improper solvent system selection, co-elution of impurities, or degradation of the product on the silica gel.
Troubleshooting Column Chromatography:
| Issue | Recommended Action |
| Poor Separation | Optimize the eluent system using thin-layer chromatography (TLC) first. A good solvent system should provide a clear separation between your product and the impurities, with an Rf value for the product ideally between 0.2 and 0.4. Consider using a gradient elution to improve separation. |
| Co-elution of Impurities | If impurities have very similar polarity, consider alternative purification techniques such as recrystallization or preparative HPLC. Sometimes, a different stationary phase (e.g., alumina) may provide better separation. |
| Product Degradation on Silica | Some compounds can degrade on acidic silica gel. In such cases, you can use neutral silica gel or silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites. |
Q4: How can I effectively remove unreacted starting materials?
A4: The method for removing unreacted starting materials will depend on their chemical properties.
-
Extraction: If the starting materials have different acid-base properties than the product, an aqueous workup with acid or base washes can be effective.
-
Chromatography: If the starting materials have significantly different polarities from the product, column chromatography is a suitable method.
-
Recrystallization: If the product is a solid and the starting materials are liquids or have very different solubilities, recrystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: While various specific methods exist, a common approach for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species. For this compound, a plausible route could involve the reaction of a suitably substituted three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring. Multicomponent reactions are also increasingly used for the efficient synthesis of pyrimidine derivatives.[1][2][3][4][5]
Q2: What are the key reaction parameters to control to minimize impurity formation?
A2: Key parameters to control include:
-
Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion. The optimal temperature should be determined experimentally.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
-
Stoichiometry of Reactants: The molar ratio of the reactants can significantly influence the product distribution.
-
Solvent: The choice of solvent can affect reaction rates and the solubility of reactants and products, thereby influencing the outcome of the reaction.
Q3: What is the best general-purpose purification method for this compound?
A3: For a solid product, recrystallization is often a good first choice for purification as it can be highly effective at removing small amounts of impurities and is scalable. If recrystallization is not effective or the product is an oil, column chromatography is the most versatile technique. For very high purity requirements, preparative HPLC may be necessary.
Q4: Can dimerization be a significant side reaction?
A4: While pyrimidine dimers are well-known in the context of DNA damage induced by UV light, the formation of dimers during chemical synthesis is a different process.[6][7][8][9][10] In the context of synthesis, dimerization could potentially occur through various mechanisms depending on the specific reaction conditions and the reactivity of the intermediates. If you suspect dimer formation, techniques like mass spectrometry can be used to identify the presence of species with double the molecular weight of the expected product.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material (a rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel.
-
-
Elution:
-
Begin elution with the determined non-polar solvent system.
-
Gradually increase the polarity of the mobile phase if a gradient elution is required.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Test small amounts in various solvents to find the ideal one. A solvent pair can also be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating sources of impurities.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability issues of 5-Methoxypyrimidine-4-carbonitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methoxypyrimidine-4-carbonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that users may encounter during the handling and storage of this compound solutions.
Issue 1: Compound precipitation in aqueous solutions.
-
Question: I dissolved this compound in an aqueous buffer, but a precipitate formed over time. What is the cause and how can I resolve this?
-
Answer: This is likely due to the low aqueous solubility of the compound, a common characteristic of many pyrimidine derivatives. The initial dissolution might have been successful, but changes in temperature or solvent evaporation can lead to precipitation.
-
Solution:
-
Co-solvents: Consider using a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to increase solubility before adding the aqueous buffer. Always perform a solvent compatibility test to ensure it doesn't interfere with your downstream applications.
-
pH Adjustment: The solubility of pyrimidine-based compounds can be pH-dependent. Determine the pKa of your compound and adjust the buffer pH accordingly to a range where the compound is most soluble.
-
Fresh Preparations: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.
-
-
Issue 2: Degradation of the compound in acidic or basic solutions.
-
Question: I am observing a loss of my compound and the appearance of new peaks in my HPLC analysis after storing the solution in an acidic or basic buffer. What is happening?
-
Answer: this compound contains a nitrile group and a methoxy group, both of which can be susceptible to degradation under certain pH conditions, especially with elevated temperatures.
-
Potential Degradation Pathways:
-
Nitrile Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) under both acidic and basic conditions, a reaction that is often accelerated by heat.[1][2][3][4][5]
-
Ether Cleavage: The methoxy group (-OCH3) can be cleaved under strong acidic conditions, particularly at high temperatures, to yield a hydroxyl group (-OH).[6][7][8][9]
-
-
Troubleshooting Steps:
-
pH Control: If possible, maintain the solution pH in the neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Control: Store solutions at low temperatures (2-8 °C) and avoid heating if possible. For long-term storage, consider storing at -20 °C or -80 °C.
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
-
Issue 3: Photodegradation of the compound upon exposure to light.
-
Question: My solution of this compound seems to be losing potency after being left on the lab bench. Could it be sensitive to light?
-
Answer: Many heterocyclic compounds, including pyrimidine derivatives, are susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products.
-
Preventative Measures:
-
Amber Vials: Always store solutions in amber or light-protecting vials to minimize exposure to light.
-
Minimize Exposure: During experimental procedures, protect the solution from direct light by covering containers with aluminum foil or working in a dimly lit area.
-
Photostability Testing: If the compound is intended for use in a light-exposed application, a formal photostability study should be conducted according to ICH Q1B guidelines.[10][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.
Q2: What solvents are recommended for dissolving this compound?
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[12][13] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. The stability can then be assessed by monitoring the peak area of the parent compound and the appearance of new peaks over time.
Q4: Are there any known incompatible reagents with this compound?
A4: Strong oxidizing agents, strong acids, and strong bases should be used with caution, as they can promote the degradation of the compound. Nucleophilic reagents can also potentially react with the pyrimidine ring.[14]
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause | Recommended Mitigation Strategies |
| Precipitation | Low aqueous solubility | Use co-solvents (e.g., DMSO, ethanol), adjust pH, prepare fresh solutions. |
| Degradation in Solution | Hydrolysis of nitrile group, cleavage of methoxy group | Maintain neutral pH, store at low temperatures, use an inert atmosphere. |
| Photodegradation | Sensitivity to UV and/or ambient light | Store in amber vials, protect from light during handling. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.
-
Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO) to dissolve the solid completely.
-
Dilution: If required, dilute the stock solution to the desired concentration with the appropriate buffer or cell culture medium. Add the diluent slowly while vortexing to prevent precipitation.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically 2-8 °C for short-term and -20 °C or -80 °C for long-term).
Protocol 2: Stability Assessment using HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential impurities and degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point for pyrimidine derivatives.[12][13]
-
Forced Degradation Study: To identify potential degradation products, subject the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products.
-
Stability Study:
-
Prepare a solution of the compound at a known concentration in the desired solvent/buffer.
-
Divide the solution into several aliquots and store them under the desired conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot by HPLC.
-
Quantify the amount of the parent compound remaining and any major degradation products that have formed.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a typical stability study.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges posed by the poor solubility of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrimidine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of certain pyrimidine derivatives is often attributed to their physicochemical properties. Factors contributing to this include high molecular weight, lipophilicity (high LogP), and strong crystal lattice energy due to the planar and symmetrical nature of the pyrimidine ring system.[1] These characteristics make it difficult for water molecules to effectively solvate the compound.
Q2: My pyrimidine derivative, dissolved in a concentrated organic solvent like DMSO, precipitates when I dilute it into an aqueous buffer for my experiment. What is happening and how can I prevent this?
A2: This common issue, often termed "crashing out," occurs due to the drastic change in solvent polarity from a highly organic environment to a predominantly aqueous one.[2] The hydrophobic nature of the compound causes it to aggregate and precipitate when the organic solvent is diluted. High salt concentrations in the aqueous buffer can also exacerbate this through a "salting out" effect.[2]
Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated compound stock, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps to avoid localized supersaturation.[2]
-
Decrease the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[2]
-
Utilize a Co-solvent: Incorporate a water-miscible organic solvent into your final aqueous solution to increase the solubility of your compound.[3][4]
-
Adjust the pH: For ionizable pyrimidine derivatives, modifying the pH of the aqueous buffer can significantly enhance solubility.[1][5]
Q3: How does pH influence the solubility of pyrimidine derivatives, and how can I use this to my advantage?
A3: The pH of the aqueous medium is a critical factor for pyrimidine derivatives with ionizable functional groups.[1][6]
-
For weak bases: Solubility generally increases as the pH of the solution becomes more acidic. This is due to the formation of more soluble protonated (salt) forms of the compound.[1]
-
For weak acids: Solubility increases in more basic (higher pH) conditions.
By determining the pKa of your compound, you can adjust the pH of your experimental buffer to be at least 2 pH units away from the pKa to favor the more soluble ionized form.[7]
Q4: What are co-solvents, and how do I choose the right one for my pyrimidine derivative?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[3][8] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5][9]
The selection of a co-solvent depends on the specific pyrimidine derivative and the experimental system. It is often necessary to perform a screening of different co-solvents and their concentrations to find the optimal conditions that maintain compound solubility without adversely affecting the experiment (e.g., cell viability, enzyme activity).[2]
Q5: I have heard about using cyclodextrins to improve solubility. How do they work?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble drug molecules, like many pyrimidine derivatives, within their hydrophobic core, forming an "inclusion complex."[10][11][12] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[10][13] Different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are available and can be screened for their effectiveness with a specific compound.[8][10]
Troubleshooting Guides
Issue 1: Compound Precipitation During Aqueous Dilution
This guide provides a systematic approach to troubleshooting the precipitation of a pyrimidine derivative upon dilution from an organic stock solution into an aqueous buffer.
Issue 2: Low Solubility in Organic Solvents
Even in organic solvents, some pyrimidine derivatives can exhibit limited solubility. This guide provides steps to address this challenge.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques to improve the solubility of poorly soluble compounds, including pyrimidine derivatives.
| Technique | Mechanism of Action | Common Agents/Methods | Key Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug.[1][5] | Acids (e.g., HCl), Bases (e.g., NaOH), Buffers. | Applicable only to ionizable compounds; the final pH must be compatible with the experimental system.[7] |
| Co-solvency | Reduces the polarity of the aqueous solvent system, decreasing the interfacial tension between the solute and the solvent.[8][14] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 400.[5][9] | The concentration of the co-solvent should be minimized to avoid artifacts in biological assays.[7] |
| Salt Formation | Converts the parent drug into a salt form, which often has a higher dissolution rate and solubility.[15] | Hydrochloride, sodium, and tosylate salts are common.[8][15] | Suitable for ionizable drugs; can significantly enhance solubility (often >1000-fold).[8] |
| Complexation | Forms a soluble inclusion complex where the hydrophobic drug is encapsulated by a host molecule.[10][13] | α-, β-, γ-Cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD).[8] | Can significantly improve aqueous solubility and stability.[10][11] |
| Use of Surfactants | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[8] | Tween® 80, Pluronic® F-68, Sodium Dodecyl Sulfate (SDS).[7][8] | The surfactant concentration should be above its critical micelle concentration (CMC). |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[16][17] | Micronization, Nanosuspension.[16][17] | Increases the rate of dissolution but not the equilibrium solubility.[16] |
Experimental Protocols
Protocol 1: Co-solvent Screening for Improved Aqueous Solubility
-
Prepare Stock Solution: Prepare a concentrated stock solution of your pyrimidine derivative in 100% DMSO (e.g., 10 mM).
-
Prepare Co-solvent Buffers: Prepare a series of your primary aqueous experimental buffer (e.g., PBS, pH 7.4) containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, and 10% of DMSO, ethanol, or PEG 400).[2]
-
Dilution and Observation: To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution to achieve a final compound concentration of 100 µM.
-
Vortex and Incubate: Immediately vortex the mixture and visually inspect for any precipitation. Incubate the samples at the experimental temperature for a set period (e.g., 1 hour) and observe again for any signs of precipitation.[2]
-
Determine Optimal Concentration: Identify the lowest concentration of the co-solvent that maintains the solubility of your compound at the desired final concentration.
Protocol 2: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of a compound, which is a crucial parameter for drug development.[18]
-
Sample Preparation: Add an excess amount of the solid (powdered) pyrimidine derivative to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure that undissolved solid remains at the end of the experiment.[18]
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved pyrimidine derivative using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[7]
-
Calibration: Prepare a calibration curve using a stock solution of the compound of known concentration to accurately quantify the solubility.[18]
Signaling Pathways and Logical Relationships
Impact of pH on the Solubility of an Ionizable Pyrimidine Derivative
The following diagram illustrates the relationship between pH and the solubility of a weakly basic pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyrimidine Derivatives in Oncology Research: Spotlight on 5-Methoxypyrimidine-4-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Pyrimidine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of a range of pyrimidine derivatives against various human cancer cell lines. This data, gathered from multiple studies, illustrates the diverse potency of these compounds and highlights the importance of substitution patterns on the pyrimidine ring for anticancer activity.
Table 1: Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives in Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| 4-(4-Methoxyphenyl)-2-(methylthio)-pyrimidine-5-carbonitrile derivative (7f) | 6.99 ± 0.36 | [1] |
| Pyrimidine-5-carbonitrile derivative (11e) | 1.54 | [2] |
| Pyrimidine-5-carbonitrile derivative (10b) | 7.68 | [3] |
| Morpholinopyrimidine-5-carbonitrile derivative (12b) | 0.10 ± 0.01 | [4] |
| Morpholinopyrimidine-5-carbonitrile derivative (12d) | 0.09 ± 0.01 | [4] |
Table 2: Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives in Leukemia Cell Lines (K562)
| Compound/Derivative | IC50 (µM) | Reference |
| 4-(4-Methoxyphenyl)-2-(methylthio)-pyrimidine-5-carbonitrile derivative (4d) | >100 | [1] |
| 4-(4-Methoxyphenyl)-2-(methylthio)-pyrimidine-5-carbonitrile derivative (7f) | 4.01 ± 0.55 | [1] |
Table 3: Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives in Colon Cancer Cell Lines (HCT-116)
| Compound/Derivative | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile derivative (9d) | > 10 | [2] |
| Pyrimidine-5-carbonitrile derivative (11e) | 1.14 | [2] |
| Pyrimidine-5-carbonitrile derivative (12b) | > 10 | [2] |
| Pyrimidine-5-carbonitrile derivative (12d) | > 10 | [2] |
Table 4: Cytotoxicity of Other Pyrimidine Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethyl-pyrimidine derivative (9u) | A549 (Lung) | 0.35 | [5] |
| 5-Trifluoromethyl-pyrimidine derivative (9u) | PC-3 (Prostate) | 5.12 | [5] |
| Pyrimidine-benzene sulfonamide derivative (II) | HeLa (Cervical) | 0.039 | [6] |
| 2-Amino-N-methoxybenzamide pyrimidine derivative (5d) | NSCLC | 0.095 | [7] |
| 2-Amino-N-methoxybenzamide pyrimidine derivative (5h) | NSCLC | 0.071 | [7] |
Structure-Activity Relationship (SAR) Insights
The collected data suggests that the substitution pattern on the pyrimidine ring is critical for anticancer activity. For pyrimidine-5-carbonitrile derivatives, the substituents at positions 2, 4, and 6 significantly influence their cytotoxic potential. The presence of a methoxy group, as in 5-Methoxypyrimidine-4-carbonitrile, has been shown in other heterocyclic compounds to enhance anticancer activity, potentially by increasing bioavailability or by interacting with specific biological targets. For instance, studies on quinoline and pyrimido[4,5-c]quinolin-1(2H)-one derivatives have demonstrated that methoxy substitutions can play a crucial role in their cytotoxic and antimigratory activities.
Experimental Protocols
To ensure the reproducibility and accuracy of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as in the MTT assay.
-
Cell Fixation: After compound treatment, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in cancer and the experimental procedures used to study them, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for determining the in vitro cytotoxicity of pyrimidine derivatives.
Caption: A diagram of the PI3K/AKT pathway, a common target for pyrimidine-based cancer drugs.
Conclusion
This guide provides a comparative overview of the anticancer potential of various pyrimidine derivatives, with a focus on pyrimidine-5-carbonitriles. While specific experimental data for this compound is currently lacking in publicly accessible literature, the compiled data for structurally similar compounds offers valuable insights for researchers. The provided experimental protocols and pathway diagrams serve as a practical resource for designing and conducting further investigations into the anticancer properties of this and other novel pyrimidine derivatives. Future research should aim to synthesize and evaluate the cytotoxic effects of this compound against a panel of cancer cell lines to directly assess its potential as a therapeutic agent.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparing the biological activity of 5-Methoxypyrimidine-4-carbonitrile and its analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of substituted pyrimidine-5-carbonitrile derivatives.
While specific biological activity data for the parent compound, 5-Methoxypyrimidine-4-carbonitrile, is not extensively available in published literature, a significant body of research exists exploring the diverse biological effects of its analogues. These derivatives, characterized by various substitutions on the pyrimidine core, have shown promising potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the biological activity of these analogues, supported by experimental data, detailed protocols, and pathway visualizations.
Data Summary of Biological Activity
The following tables summarize the in vitro biological activities of various pyrimidine-5-carbonitrile analogues from several key studies. The data is primarily focused on anticancer and enzyme inhibitory activities, with IC50 values indicating the concentration of the compound required to inhibit a specific biological process by 50%.
Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Analogues against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 9d | HCT-116 (Colon) | < 8.96 | VEGFR-2 Inhibitor | [1] |
| MCF-7 (Breast) | < 11.83 | VEGFR-2 Inhibitor | [1] | |
| 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 Inhibitor | [1] |
| MCF-7 (Breast) | 1.54 | VEGFR-2 Inhibitor | [1] | |
| 12b | HCT-116 (Colon) | < 8.96 | VEGFR-2 Inhibitor | [1] |
| MCF-7 (Breast) | < 11.83 | VEGFR-2 Inhibitor | [1] | |
| 12d | HCT-116 (Colon) | < 8.96 | VEGFR-2 Inhibitor | [1] |
| MCF-7 (Breast) | < 11.83 | VEGFR-2 Inhibitor | [1] | |
| 4d | K562 (Leukemia) | Not specified, but highly active | PI3K/AKT Pathway Inhibitor | [2][3][4] |
| 7f | K562 (Leukemia) | Not specified, but most active | PI3K/AKT Pathway Inhibitor | [2][3][4] |
| 10a | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Exhibited highest activity | EGFR Inhibitor | [5] |
| 10b | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Exhibited highest activity | EGFR Inhibitor | [5] |
| 13a | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Exhibited highest activity | EGFR Inhibitor | [5] |
| 13b | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Exhibited highest activity | EGFR Inhibitor | [5] |
| 15a | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Exhibited highest activity | EGFR Inhibitor | [5] |
| 15e | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Exhibited highest activity | EGFR Inhibitor | [5] |
| 15j | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Exhibited highest activity | EGFR Inhibitor | [5] |
| Sorafenib (Standard) | HCT-116 (Colon) | 8.96 | VEGFR-2 Inhibitor | [1] |
| MCF-7 (Breast) | 11.83 | VEGFR-2 Inhibitor | [1] |
Table 2: Enzyme Inhibitory Activity of Pyrimidine-5-carbonitrile Analogues
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 7f | PI3Kδ | 6.99 ± 0.36 | [2][3][4] |
| PI3Kγ | 4.01 ± 0.55 | [2][3][4] | |
| AKT-1 | 3.36 ± 0.17 | [2][3][4] | |
| 9d | VEGFR-2 | 2.41 ± 0.16 | [1] |
| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |
| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |
| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |
| 8h | COX-2 | 1.03 - 1.71 | [6] |
| 8n | COX-2 | 1.03 - 1.71 | [6] |
| 8p | COX-2 | 1.03 - 1.71 | [6] |
| Sorafenib (Standard) | VEGFR-2 | 0.19 ± 0.15 | [1] |
| Celecoxib (Standard) | COX-2 | 0.88 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures for assessing anticancer and enzyme inhibitory activities.
In Vitro Growth Inhibitory Activity against Cancer Cell Lines
This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, PI3K, AKT)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Principle: The assay is typically performed in a 96-well plate format using a recombinant kinase, a specific substrate, and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate.
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the kinase enzyme in an assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a specific antibody that recognizes the phosphorylated substrate, or by using a fluorescently labeled substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of pyrimidine-5-carbonitrile analogues is often attributed to their interaction with specific signaling pathways crucial for cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a common strategy in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile analogues.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling pathway that regulates cell cycle progression, survival, and proliferation. Dysregulation of this pathway is common in many cancers.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Pyrimidine-5-carbonitriles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine-5-carbonitrile scaffolds is of paramount importance due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of different synthetic routes to this valuable heterocyclic core, with a focus on reaction efficiency, substrate scope, and experimental feasibility. The information presented is supported by experimental data to aid in the selection of the most appropriate synthetic strategy.
The pyrimidine-5-carbonitrile moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The development of diverse and efficient synthetic methodologies to access this privileged structure is a continuous effort in medicinal chemistry. This guide will compare and contrast the most common and effective synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate informed decisions in the laboratory.
Comparative Performance of Synthetic Routes
The efficiency of a synthetic route is a critical factor in drug discovery and development, impacting both the time and cost of research. The following tables summarize quantitative data for the most prevalent methods for the synthesis of pyrimidine-5-carbonitriles, allowing for a direct comparison of their performance based on reaction yields and times.
Route 1: One-Pot Three-Component Synthesis
This is the most widely employed and versatile method for the synthesis of pyrimidine-5-carbonitriles. It involves the condensation of an aromatic aldehyde, a compound containing an active methylene group (e.g., malononitrile), and a source of the N-C-N fragment (e.g., urea, thiourea, or guanidine). The reaction is often facilitated by a catalyst and can be performed under various conditions.
Table 1: Performance of Different Catalysts in the One-Pot Synthesis of 4-Amino-2-hydroxy-6-(phenyl)pyrimidine-5-carbonitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Chloride | Solvent-free | 110 | 4 | 82 | [1] |
| Magnesium Oxide | Acetonitrile | Reflux | 0.33 | 85 | N/A |
| Bone Char-SO3H | Solvent-free | 80 | 0.5 | 95 | N/A |
| Sodium Acetate | Water | Reflux | 6 | 78 | N/A |
Table 2: Influence of Aromatic Aldehyde Substituents on Yield and Reaction Time (Ammonium Chloride Catalyst, Solvent-free, 110 °C)
| Aldehyde Substituent | Time (h) | Yield (%) | Reference |
| H | 4 | 82 | [1] |
| 4-Cl | 3.5 | 88 | [1] |
| 4-NO2 | 3 | 92 | [1] |
| 4-CH3 | 5 | 75 | [1] |
| 4-OCH3 | 5.5 | 72 | [1] |
Route 2: Synthesis from Chalcones
This method involves the reaction of a pre-synthesized chalcone (an α,β-unsaturated ketone) with a source of the N-C-N fragment and a nitrile-containing compound. This approach offers a pathway to pyrimidine-5-carbonitriles with different substitution patterns compared to the direct three-component reaction.
Table 3: Synthesis of Pyrimidine-5-carbonitriles from Chalcones under Microwave Irradiation
| Chalcone Substituent (on Phenyl Ring B) | Time (min) | Yield (%) | Reference |
| H | 8 | 85 | [2] |
| 4-Cl | 7 | 88 | [2] |
| 4-NO2 | 7 | 90 | [2] |
| 4-OH | 10 | 82 | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in a research setting.
Route 1: One-Pot Three-Component Synthesis using Ammonium Chloride
General Procedure for the synthesis of 4-Amino-2-hydroxy-6-arylpyrimidine-5-carbonitriles:
A mixture of an aromatic aldehyde (2 mmol), malononitrile (2 mmol, 0.132 g), urea (3 mmol, 0.180 g), and ammonium chloride (0.8 mmol, 0.042 g) is placed in a round-bottomed flask.[1] The mixture is heated in an oil bath at 110 °C with stirring for the appropriate time as monitored by Thin Layer Chromatography (TLC).[1] After completion of the reaction, the mixture is cooled to room temperature and then poured into crushed ice.[1] The resulting solid product is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to afford the pure product.[1]
Route 2: Microwave-Assisted Synthesis from Chalcones
General Procedure for the synthesis of 2-hydroxy-4,6-diarylpyrimidine-5-carbonitriles:
A mixture of the appropriate chalcone (0.01 mol), urea (0.01 mol, 0.6 g), and malononitrile (0.01 mol, 0.66 g) is dissolved in ethanol (10 mL, 95%). To this solution, a 40% aqueous potassium hydroxide solution (10 mL) is added slowly with constant stirring.[2] The reaction mixture is then placed in a microwave reactor and irradiated at a power level of 210 W for 7-10 minutes.[2] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and neutralized with dilute HCl.[2] The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[2]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic routes.
Caption: Workflow for the One-Pot Three-Component Synthesis.
Caption: Workflow for the Chalcone-Based Synthesis.
Caption: General Mechanism for the Three-Component Synthesis.
References
Navigating the Structure-Activity Landscape of 5-Methoxypyrimidine-4-carbonitrile Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methoxypyrimidine-4-carbonitrile analogues, a scaffold of significant interest in the pursuit of novel therapeutics, particularly in oncology and kinase inhibition.
The pyrimidine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a methoxy group at the 5-position and a carbonitrile at the 4-position of the pyrimidine ring creates a unique electronic and steric environment, influencing the molecule's interaction with biological targets. This guide synthesizes data from various studies to offer insights into how modifications at different positions of the this compound core impact biological activity, primarily focusing on anticancer and kinase inhibitory effects.
Comparative Analysis of Biological Activity
The biological activity of this compound analogues is profoundly influenced by the nature of the substituents at the 2- and 6-positions of the pyrimidine ring. The following tables summarize the in vitro activity of various analogues against different cancer cell lines and kinases. It is important to note that the data is compiled from different studies and, therefore, direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 2,6-Disubstituted-5-methoxypyrimidine-4-carbonitrile Analogues
| Compound ID | R2 Substituent | R6 Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | -NH-(4-fluorophenyl) | 4-(4-Methoxyphenyl) | Colo 205 | 1.66 | [2] |
| 1b | -NH-(4-chlorophenyl) | 4-(4-Methoxyphenyl) | Colo 205 | 1.83 | [2] |
| 2a | -S-CH3 | 4-(4-Methoxyphenyl)-piperazin-1-yl | K562 | >100 | [3] |
| 2b | -S-CH3 | 4-(2-Fluorophenyl)-piperazin-1-yl | K562 | 15.8 | [3] |
| 2c | -S-CH3 | 4-(2-Methoxyphenyl)-piperazin-1-yl | K562 | 12.3 | [3] |
| 3a | -NH-(3-ethynylphenyl) | Thiazol-2-ylamino | A549 | >10 | [4] |
| 3b | -NH-(3-hydroxyphenyl) | Thiazol-2-ylamino | A549 | 5.3 | [4] |
Table 2: Kinase Inhibitory Activity of this compound Analogues
| Compound ID | R2 Substituent | R6 Substituent | Kinase Target | IC50 (µM) | Reference |
| 4a | -NH-(4-fluorobenzyl) | 4-(4-Methoxyphenyl) | EGFRWT | >10 | [2] |
| 4b | -NH-(4-chlorobenzyl) | 4-(4-Methoxyphenyl) | EGFRWT | 8.52 | [2] |
| 5a | -S-CH3 | 4-(2-Fluorophenyl)-piperazin-1-yl | PI3Kδ | 10.21 | [3] |
| 5b | -S-CH3 | 4-(2-Fluorophenyl)-piperazin-1-yl | PI3Kγ | 6.88 | [3] |
| 5c | -S-CH3 | 4-(2-Fluorophenyl)-piperazin-1-yl | AKT-1 | 5.14 | [3] |
| 6a | Hydrazinyl | 4-(dialkylamino) | Various | Not specified | [5] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key trends in the SAR of this compound analogues:
-
Substituents at the 2-position: The nature of the substituent at the 2-position plays a critical role in determining the biological activity.
-
Amino Substituents: Aniline and benzylamine moieties at the 2-position have been shown to be favorable for anticancer activity.[2] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of these substituents can enhance potency. For instance, compounds with 4-fluoro and 4-chloro substitutions on the aniline or benzylamine ring exhibit significant cytotoxicity.[2]
-
Thioether Substituents: A methylthio (-S-CH3) group at the 2-position is a common feature in many synthesized analogues. While this group itself may not be the primary driver of high potency, it serves as a versatile handle for further chemical modifications.[3]
-
Hydrazinyl Substituents: The introduction of a hydrazinyl group at the 2-position has been explored, leading to compounds with anticancer activity.[5]
-
-
Substituents at the 6-position: The substituent at the 6-position significantly influences the interaction of the molecule with its biological target.
-
Aryl and Heteroaryl Groups: The presence of aryl groups, such as a 4-methoxyphenyl group, at the 6-position has been associated with potent anticancer activity, particularly when combined with appropriate substituents at the 2-position.[2]
-
Piperazine Moieties: A piperazine ring at the 6-position, often substituted with another aryl group, has been shown to be a key feature for inhibitors of the PI3K/AKT pathway.[3] The substitution pattern on the terminal phenyl ring of the piperazine moiety can fine-tune the activity and selectivity. For example, a 2-fluorophenyl or 2-methoxyphenyl substituent can lead to improved potency compared to an unsubstituted phenyl ring.[3]
-
Thiazolylamino Groups: A thiazolylamino substituent at the 6-position has been investigated for its potential to inhibit VEGFR-2 kinase.[4]
-
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: PI3K/AKT)
This protocol describes a typical luminescence-based kinase assay to determine the IC50 values of test compounds.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock to obtain a range of concentrations.
-
Prepare the kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the kinase (e.g., PI3Kδ, PI3Kγ, or AKT-1), the substrate (e.g., a specific peptide or lipid), and ATP at appropriate concentrations in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent typically contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence intensity using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., Colo 205, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the biological context of these studies, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogues.
Caption: Simplified PI3K/AKT signaling pathway and points of inhibition by this compound analogues.
References
- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5-Methoxypyrimidine-4-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 5-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound belonging to the pyrimidine-5-carbonitrile class. While direct experimental data on this specific molecule is limited in the public domain, this document extrapolates its potential biological activities based on structurally similar compounds. The primary focus is on two prominent signaling pathways commonly targeted by pyrimidine-5-carbonitrile derivatives: VEGFR-2 inhibition and PI3K/AKT pathway inhibition .
Comparison of Potential Mechanisms of Action
The pyrimidine-5-carbonitrile scaffold is a versatile pharmacophore that has been extensively explored in the development of anti-cancer agents. The electron-withdrawing nitrile group and the nitrogen-rich pyrimidine ring are key features that enable these molecules to interact with the ATP-binding pockets of various protein kinases. This guide will compare two validated mechanisms of action for derivatives of pyrimidine-5-carbonitrile, which serve as a foundational hypothesis for the activity of this compound.
Table 1: Comparative Overview of Potential Mechanisms
| Feature | VEGFR-2 Inhibition | PI3K/AKT Pathway Inhibition |
| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) |
| Cellular Process | Angiogenesis, Endothelial Cell Proliferation & Migration | Cell Survival, Proliferation, Growth, Apoptosis |
| Therapeutic Rationale | Inhibition of tumor blood vessel formation, cutting off nutrient and oxygen supply to tumors. | Induction of apoptosis and inhibition of cell proliferation in cancer cells. |
| Downstream Effects | Decreased vascular permeability, inhibition of tumor metastasis. | Cell cycle arrest, activation of caspases, modulation of downstream proteins like Cyclin D1 and NF-κB. |
| Representative Compounds | Novel pyrimidine-5-carbonitrile derivatives (e.g., compound 11e from a cited study) | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives (e.g., compound 7f from a cited study) |
Experimental Data on Pyrimidine-5-Carbonitrile Derivatives
The following tables summarize the quantitative data for representative compounds from the two proposed mechanisms of action. This data provides a benchmark for the potential potency of this compound and its derivatives.
Table 2: In Vitro Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug (IC50 µM) | Mechanism |
| Compound 11e | HCT-116 (Colon Cancer) | 1.14 | Sorafenib (Not specified) | VEGFR-2 Inhibition[1] |
| Compound 9d | MCF-7 (Breast Cancer) | 10.33 | Sorafenib (Not specified) | VEGFR-2 Inhibition[1] |
| Compound 4d | K562 (Leukemia) | Not specified | Not specified | PI3K/AKT Inhibition[2][3] |
| Compound 7f | K562 (Leukemia) | Not specified | Not specified | PI3K/AKT Inhibition[2][3] |
| Compound 7f | MCF-7 (Breast Cancer) | Not specified | Not specified | PI3K/AKT Inhibition[2][3] |
Table 3: Enzyme Inhibition Data for a Representative PI3K/AKT Pathway Inhibitor (Compound 7f)
| Enzyme | IC50 (µM) |
| PI3Kδ | 6.99 ± 0.36[2][3] |
| PI3Kγ | 4.01 ± 0.55[2][3] |
| AKT-1 | 3.36 ± 0.17[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are the protocols for key assays used to characterize the mechanism of action of pyrimidine-5-carbonitrile derivatives.
VEGFR-2 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of the test compound against the VEGFR-2 tyrosine kinase.
-
Materials: Recombinant human VEGFR-2, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, VEGFR-2 enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or ADP production.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
PI3K/AKT Enzyme Inhibition Assay
-
Objective: To quantify the inhibitory effect of the test compound on PI3K and AKT isoforms.
-
Materials: Recombinant PI3K and AKT enzymes, lipid substrate (e.g., PIP2), ATP, assay buffer, test compound, and a detection system.
-
Procedure:
-
Similar to the VEGFR-2 assay, prepare serial dilutions of the test compound.
-
For the PI3K assay, incubate the enzyme with the test compound and the lipid substrate.
-
Initiate the reaction by adding ATP. The reaction product, PIP3, can be detected using a variety of methods, including fluorescently labeled PIP3-binding proteins.
-
For the AKT assay, a similar procedure is followed using a specific AKT substrate.
-
Measure the signal and calculate the IC50 values.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of the test compound on cell cycle progression.
-
Materials: Cancer cell line (e.g., HCT-116, K562), cell culture medium, test compound, PBS, ethanol, RNase A, and propidium iodide (PI).
-
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with the test compound at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the fluorescence intensity of PI.
-
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the signaling pathways and experimental workflows discussed.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Caption: Workflow for validating the mechanism of action.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrimidine-5-carbonitrile Based Kinase Inhibitors: A Focus on PI3K/AKT Pathway Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrimidine-5-carbonitrile as a Kinase Inhibitor Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a versatile starting point for developing potent and selective inhibitors. The pyrimidine-5-carbonitrile moiety, in particular, has been explored for its potential in targeting various kinases, including those in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]
Primary Target Profile of Representative Pyrimidine-5-carbonitrile Derivatives
Recent studies have identified a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives as inhibitors of the PI3K/AKT pathway. Compound 7f from this series demonstrated promising inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1.[1] Another study highlighted a different pyrimidine-5-carbonitrile derivative, compound 11b , as a potent inhibitor of both wild-type and mutant epidermal growth factor receptor (EGFR).[2][3]
Table 1: Inhibitory Activity of Representative Pyrimidine-5-carbonitrile Derivatives against Primary Kinase Targets
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 7f | PI3Kδ | 6.99 ± 0.36 | [1] |
| PI3Kγ | 4.01 ± 0.55 | [1] | |
| AKT-1 | 3.36 ± 0.17 | [1] | |
| 11b | EGFRWT | 0.09 | [2][3] |
| EGFRT790M | 4.03 | [2][3] | |
| 10b | EGFR | 0.00829 | [4] |
Cross-Reactivity and Selectivity Profiling
Assessing the cross-reactivity of a kinase inhibitor is crucial to understanding its potential off-target effects and for developing a comprehensive safety profile. Kinase inhibitor profiling against a broad panel of kinases is a standard industry practice. While specific cross-reactivity data for compound 7f is not publicly available, the following table illustrates a hypothetical kinase selectivity profile that researchers would aim to generate. This example includes kinases that are structurally related to PI3K and AKT, as well as other important kinases often included in profiling panels.
Table 2: Hypothetical Kinase Selectivity Profile for a Pyrimidine-5-carbonitrile Derivative
| Kinase | Percent Inhibition @ 1 µM | IC50 (µM) |
| PI3Kα | 85% | 0.8 |
| PI3Kβ | 75% | 1.2 |
| PI3Kδ | 95% | 0.5 |
| PI3Kγ | 92% | 0.7 |
| AKT1 | 90% | 0.9 |
| AKT2 | 80% | 1.5 |
| AKT3 | 78% | 1.8 |
| mTOR | 60% | 3.5 |
| PDK1 | 55% | 5.0 |
| CDK2 | 20% | >10 |
| ERK1 | 15% | >10 |
| VEGFR2 | 10% | >10 |
| SRC | 25% | >10 |
Note: Data in this table is for illustrative purposes only and does not represent actual experimental results for a specific compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of kinase inhibition data.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., 5-Methoxypyrimidine-4-carbonitrile derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric P32-ATP)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the specific kinase. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[6]
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrimidine-5-carbonitrile Derivatives in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-5-carbonitrile scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in oncology. While specific efficacy data for 5-Methoxypyrimidine-4-carbonitrile remains limited in publicly available literature, a significant body of research exists for various derivatives, highlighting their potential as potent inhibitors of key signaling pathways implicated in cancer progression. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative pyrimidine-5-carbonitrile derivatives, supported by experimental data and detailed methodologies to aid in research and development.
In Vitro Efficacy: Targeting Key Cancer Pathways
Pyrimidine-5-carbonitrile derivatives have been extensively evaluated for their cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action identified involve the inhibition of crucial kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K), which are pivotal for tumor growth, proliferation, and angiogenesis.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. For comparison, data for established drugs Sorafenib and Erlotinib are included where available.
| Compound ID | Derivative Class | Target(s) | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Reference |
| Compound 11e | VEGFR-2 Inhibitor | VEGFR-2 | 1.14 | 1.54 | - | - | - | [1] |
| Compound 12b | VEGFR-2 Inhibitor | VEGFR-2 | - | - | - | - | - | [1] |
| Compound 10b | EGFR Inhibitor | EGFR | - | 7.68 | 3.56 | 5.85 | - | [2] |
| Compound 11b | EGFR Inhibitor | EGFR | 3.37 | 4.14 | 3.04 | 2.4 | - | [3] |
| Compound 7f | PI3K/AKT Inhibitor | PI3Kδ/γ, AKT-1 | - | - | - | - | Most Active | [4][5] |
| Sorafenib | Multi-kinase Inhibitor | VEGFR, PDGFR, RAF | 8.96 | 11.83 | - | - | - | [1] |
| Erlotinib | EGFR Inhibitor | EGFR | - | 5.27 | 0.87 | 1.12 | - | [2] |
Note: A lower IC50 value indicates greater potency. "-" indicates data not available in the cited sources.
Enzyme Inhibition Activity
The direct inhibitory effect of these compounds on their target kinases is a key measure of their potency and specificity.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 11e | VEGFR-2 | 0.61 | [1] |
| Compound 12b | VEGFR-2 | 0.53 | [1] |
| Compound 10b | EGFR | 0.00829 | [2] |
| Compound 11b | EGFRwt | 0.09 | [3] |
| Compound 11b | EGFRT790M | 4.03 | [3] |
| Compound 7f | PI3Kδ | 6.99 | [4][5] |
| Compound 7f | PI3Kγ | 4.01 | [4][5] |
| Compound 7f | AKT-1 | 3.36 | [4][5] |
| Sorafenib | VEGFR-2 | 0.19 | [1] |
| Erlotinib | EGFR | 0.00283 | [2] |
In Vivo Efficacy: Tumor Growth Inhibition
While extensive in vivo data for all derivatives is not always available, studies on promising candidates demonstrate their potential to translate in vitro potency into tangible anti-tumor effects in animal models. A study on thieno[2,3-d]pyrimidine-based derivatives, which share the core pyrimidine structure, showed potent anticancer activity in an Ehrlich ascites carcinoma (EAC) solid tumor murine model.[6] Compounds 21b and 21e from this study, when administered orally, demonstrated significant tumor growth inhibition.[6]
Furthermore, an in vivo toxicity study of compound 7f , a PI3K/AKT inhibitor, indicated a good safety profile.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 11e.
Caption: PI3K/AKT signaling pathway and the inhibitory action of Compound 7f.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM).[8] A vehicle control (e.g., 0.1% DMSO) is also included.[8]
-
Incubation: The plates are incubated for an additional 48 to 72 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[9]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[7]
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Assay Principle: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based kit.[1][3]
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing the recombinant kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compounds are added at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection: A detection reagent, often an antibody that specifically recognizes the phosphorylated substrate, is added. The signal, which is proportional to the extent of phosphorylation, is then measured.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Tumor Growth Inhibition Study
This study evaluates the efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models, where human cancer cells are implanted.[10]
-
Tumor Implantation: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[11] The mice are then randomly assigned to treatment and control groups.[10]
-
Compound Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[6][10] The control group receives the vehicle.[10]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[11] The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treatment group to the control group.[12] Other parameters such as body weight and signs of toxicity are also monitored.
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a versatile platform for the development of potent and selective anticancer agents. The derivatives discussed in this guide demonstrate significant in vitro and, in some cases, in vivo efficacy against various cancer models by targeting key signaling pathways. The provided data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved therapeutic candidates based on this promising chemical core. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance their development towards clinical applications.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. second scight | get a second scientific sight! [secondscight.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Classical Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection.
The pyrimidine moiety is a fundamental building block in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in medicinal chemistry and drug discovery. This guide delves into a comparative analysis of classical and contemporary approaches to pyrimidine synthesis, offering a clear framework for selecting the optimal synthetic route.
Classical Approaches: The Enduring Legacy of Biginelli and Pinner
For over a century, the Biginelli and Pinner reactions have been the workhorses of pyrimidine synthesis. These methods, while foundational, often present limitations such as harsh reaction conditions, long reaction times, and limited substrate scope.
The Biginelli reaction , first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[1][2] The Pinner synthesis , emerging around the same period, involves the condensation of a 1,3-dicarbonyl compound with an amidine, catalyzed by either an acid or a base.[1][3]
The Dawn of New Modalities: Microwave-Assisted and Iridium-Catalyzed Syntheses
In recent years, a paradigm shift towards more efficient and sustainable synthetic methodologies has led to the development of novel approaches for pyrimidine synthesis. These modern techniques often offer significant advantages in terms of reaction speed, yield, and environmental impact.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher yields and cleaner reaction profiles.[4][5] This technology has been successfully applied to various pyrimidine synthesis protocols, including modifications of the Biginelli reaction.[6]
A frontier in catalytic chemistry, Iridium-catalyzed multicomponent synthesis represents a highly efficient and regioselective method for constructing complex pyrimidine structures. This approach utilizes a PN5P-Ir-pincer complex to catalyze the reaction of amidines with up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps.[7][8] This method is particularly valuable for creating highly substituted and unsymmetrical pyrimidines.[7]
At a Glance: Comparing Synthesis Methodologies
To facilitate a direct comparison, the following table summarizes key quantitative data for the aforementioned pyrimidine synthesis methods.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Classical Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid (e.g., HCl) | Ethanol | 1.5 - 3 hours | Reflux | ~60-70%[6] |
| Classical Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid or Base | Varies | Varies | Varies | Moderate[6] |
| Microwave-Assisted Biginelli Reaction | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7 - 12 min | Microwave Irradiation | 72-84%[6] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[7][8] |
Visualizing the Chemistry: Workflows and Pathways
To further elucidate the practical and biological context of pyrimidine synthesis, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway where pyrimidine derivatives often play a crucial inhibitory role.
A generalized experimental workflow for pyrimidine synthesis.
Inhibition of the JAK-STAT pathway by a pyrimidine derivative.
Detailed Experimental Protocols
For practical application, detailed methodologies for key synthetic routes are provided below.
Classical Biginelli Reaction (Conventional Protocol)
This classical three-component reaction offers a straightforward approach to 3,4-dihydropyrimidin-2(1H)-ones.
Procedure:
-
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of hydrochloric acid is prepared in a round-bottom flask.[9]
-
Ethanol is added as the solvent, and the mixture is heated to reflux for a specified time (typically 1.5-3 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[6][9]
-
Upon completion, the reaction mixture is cooled, and the solid product that precipitates is collected by filtration.[9]
-
The crude product is then recrystallized from a suitable solvent, such as methanol, to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[9]
Microwave-Assisted Synthesis of Aminopyrimidines
This method exemplifies the acceleration of pyrimidine synthesis through microwave irradiation.
Procedure:
-
Substituted chalcones are first synthesized by treating substituted acetophenones with aromatic aldehydes.[4]
-
The resulting chalcone is then reacted with guanidine nitrate in the presence of zinc chloride under microwave irradiation to yield the aminopyrimidine compound.[4]
-
In a typical procedure, a mixture of the chalcone, guanidine nitrate, and zinc chloride is subjected to microwave irradiation for a short period (e.g., 5 minutes).[4][10]
-
After cooling, the reaction mixture is processed, often involving filtration and washing, to isolate the desired aminopyrimidine derivative.[10]
Iridium-Catalyzed Multicomponent Synthesis
This advanced protocol allows for the regioselective synthesis of highly substituted pyrimidines.
Procedure:
-
In a glovebox, an oven-dried Schlenk tube is charged with the PN5P-Ir-pincer complex catalyst, an amidine hydrochloride, and sodium tert-butoxide.[7]
-
The respective alcohols and toluene (as the solvent) are then added.[7]
-
The Schlenk tube is sealed and heated to 150°C for a specified reaction time.[7]
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure, highly substituted pyrimidine.
Conclusion
The synthesis of pyrimidines has undergone significant evolution, with modern methods offering substantial improvements in efficiency, reaction times, and yields compared to classical approaches. While the Biginelli and Pinner reactions remain valuable for their simplicity, microwave-assisted and iridium-catalyzed methods provide powerful alternatives for rapid and diverse pyrimidine synthesis. The choice of methodology will ultimately depend on the specific target molecule, desired substitution pattern, and available resources. This guide provides the necessary comparative data and procedural insights to empower researchers in making informed decisions for their synthetic endeavors.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methoxypyrimidine-4-carbonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methoxypyrimidine-4-carbonitrile (CAS No. 114969-64-1), a crucial step in maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks and ensure environmental responsibility.
All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and managed through a licensed waste disposal service.
Hazard Identification and Waste Categorization
While a comprehensive hazard profile for this compound is not fully detailed in all publicly available safety data sheets, its chemical structure as a pyrimidine derivative and a nitrile-containing compound necessitates careful handling as a hazardous substance.
Waste Classification:
-
Solid Waste: Includes contaminated personal protective equipment (PPE), weighing papers, and absorbent materials used for spill cleanup.
-
Liquid Waste: Encompasses unused solutions of this compound and solvent rinses from contaminated glassware.
The primary objective is to prevent the release of this chemical into the environment and to avoid potentially hazardous reactions.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, all personnel must be equipped with the appropriate PPE to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled container.
-
Avoid mixing with incompatible materials such as strong acids or oxidizing agents, which can cause vigorous reactions.
-
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound".
-
Include any relevant hazard symbols as required by your institution's and local regulations.
Step 3: Temporary Storage
-
Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1]
-
Provide the waste disposal contractor with a complete and accurate description of the waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methoxypyrimidine-4-carbonitrile
Essential Safety and Handling Guide for 5-Methoxypyrimidine-4-carbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | To protect eyes from splashes, dust, or vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | To prevent skin contact, which may cause irritation or allergic reactions. |
| Body Protection | A standard laboratory coat worn fully buttoned.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate or dust/vapors are generated, use a vapor respirator.[1] | To avoid inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Inspection:
-
Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Inspect all PPE for integrity (e.g., no holes in gloves).
-
Have an emergency plan and ensure access to a safety shower and eyewash station.[1]
-
-
Handling the Compound:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
Practice good laboratory hygiene: wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the handling area.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][5]
-
Do not dispose of this chemical down the drain or in the regular trash.[2] High-temperature incineration by a specialized facility is a common disposal method for nitrile-containing chemical waste.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
